2-(4-Fluorophenyl)ethenesulfonamide
Beschreibung
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Structure
3D Structure
Eigenschaften
Molekularformel |
C8H8FNO2S |
|---|---|
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
2-(4-fluorophenyl)ethenesulfonamide |
InChI |
InChI=1S/C8H8FNO2S/c9-8-3-1-7(2-4-8)5-6-13(10,11)12/h1-6H,(H2,10,11,12) |
InChI-Schlüssel |
MGTWJCHMMFWKPV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=CS(=O)(=O)N)F |
Herkunft des Produkts |
United States |
2-(4-Fluorophenyl)ethenesulfonamide: A Comprehensive Guide to Synthesis Pathways and Mechanistic Design
Executive Summary
2-(4-Fluorophenyl)ethenesulfonamide (CAS: 1094203-50-5) is a highly versatile structural motif and pharmacophore utilized in the development of ETA-selective endothelin receptor antagonists and potent microtubule-targeting anticancer agents. The presence of the rigid trans-alkene linker coupled with a primary sulfonamide and a para-fluorinated aromatic ring presents unique synthetic challenges, primarily concerning E/Z stereoselectivity and the prevention of alkene over-reaction.
This whitepaper provides an authoritative, in-depth analysis of the two most robust synthetic pathways for this compound: Direct Sulfonylation via Vilsmeier-Type Activation and Palladium-Catalyzed Heck Cross-Coupling . By dissecting the mechanistic causality behind each experimental choice, this guide serves as a self-validating blueprint for researchers aiming to synthesize or scale styrenesulfonamide derivatives.
Strategic Retrosynthetic Analysis
The synthesis of 2-arylethenesulfonamides generally relies on two primary disconnections:
-
The Aryl-Alkene Bond (Heck Approach): Disconnecting the alkene from the aryl ring leads to 1-bromo-4-fluorobenzene and ethenesulfonamide (vinylsulfonamide). This route is highly modular, making it ideal for generating diverse analog libraries for structure-activity relationship (SAR) studies.
-
The Alkene-Sulfonyl Bond (Direct Sulfonylation Approach): Disconnecting the sulfonamide group from the alkene leads to 4-fluorostyrene and a sulfonylating agent. This route is highly atom-economical and scalable, making it the preferred method for bulk synthesis.
Figure 1: Retrosynthetic and forward synthetic pathways for 2-(4-fluorophenyl)ethenesulfonamide.
Quantitative Pathway Comparison
To select the appropriate synthetic route, researchers must weigh scalability against modularity. The table below summarizes the critical metrics for the most common pathways.
| Metric | Pathway A: Heck Cross-Coupling | Pathway B: Direct Sulfonylation | Pathway C: HWE Olefination |
| Primary Precursors | 1-Bromo-4-fluorobenzene, Ethenesulfonamide | 4-Fluorostyrene, Sulfuryl Chloride | 4-Fluorobenzaldehyde, Phosphonate |
| Catalyst / Key Reagent | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | DMF (Vilsmeier complex) | NaH or t-BuOK |
| Typical Yield | 75% – 85% | 85% – 95% | 60% – 70% |
| Stereoselectivity (E:Z) | > 95:5 | > 90:10 | ~ 85:15 |
| Scalability | Moderate (Limited by Pd cost) | High (Cost-effective reagents) | Low (Reagent synthesis required) |
| Primary Use Case | Late-stage SAR library generation | Gram-to-kilogram scale-up | Specific isotopic labeling |
Pathway A: Palladium-Catalyzed Heck Cross-Coupling
Mechanistic Causality
The Heck cross-coupling between 1-bromo-4-fluorobenzene and ethenesulfonamide relies on a Pd(0)/Pd(II) catalytic cycle. The choice of tri-o-tolylphosphine (P(o-tolyl)₃) over standard triphenylphosphine is a critical experimental parameter. The steric bulk of the ortho-methyl groups forces the dissociation of one phosphine ligand, rapidly generating the highly active 14-electron Pd(0)L species required for the oxidative addition into the aryl bromide[1]. Furthermore, during the syn-insertion step, the steric hindrance dictates that the palladium and the bulky sulfonamide group remain anti to each other, exclusively driving the formation of the E-isomer upon β-hydride elimination.
Figure 2: Mechanism of the Pd-catalyzed Heck cross-coupling cycle for ethenesulfonamide.
Step-by-Step Protocol (Self-Validating System)
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 1-bromo-4-fluorobenzene (1.0 equiv, 10 mmol), ethenesulfonamide [2] (1.5 equiv, 15 mmol), Pd(OAc)₂ (0.05 equiv, 0.5 mmol), and P(o-tolyl)₃ (0.10 equiv, 1.0 mmol).
-
Solvent and Base Addition: Add anhydrous DMF (50 mL) to achieve a 0.2 M concentration, followed by triethylamine (3.0 equiv, 30 mmol). Causality: Et₃N acts as the terminal base to neutralize the HBr generated during reductive elimination, preventing catalyst poisoning.
-
Degassing (Critical Step): Purge the solution with Argon for 15 minutes using a freeze-pump-thaw method or vigorous subsurface sparging. Validation: Failure to remove O₂ will result in the rapid precipitation of palladium black (Pd(0) oxidation), halting the catalytic cycle.
-
Thermal Activation: Heat the mixture to 110 °C for 12 hours under an Argon atmosphere. Monitor via TLC (Hexanes/EtOAc 2:1) until the aryl bromide is consumed.
-
Workup & Isolation: Cool to room temperature, dilute with EtOAc (100 mL), and wash sequentially with water (3 x 50 mL) to remove DMF, and brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield the pure E-isomer.
Pathway B: Direct Sulfonylation (Vilsmeier-Type Activation)
Mechanistic Causality
For large-scale synthesis, the direct sulfonylation of 4-fluorostyrene is the superior route [3]. This method avoids expensive transition metals. The reaction utilizes sulfuryl chloride (SO₂Cl₂) in the presence of N,N-dimethylformamide (DMF). Here, DMF is not merely a solvent; it acts as a Vilsmeier-Haack-type catalyst. DMF reacts exothermically with SO₂Cl₂ to form dimethyl(chlorosulfonyloxy)methylenammonium chloride, a highly electrophilic sulfonylating agent. This intermediate regioselectively attacks the electron-rich terminal carbon of the styrene double bond. Subsequent elimination of a proton restores the conjugated alkene, yielding (E)-2-(4-fluorophenyl)ethenesulfonyl chloride, which is then trapped by ammonia.
Step-by-Step Protocol (Self-Validating System)
-
Vilsmeier Complex Formation: To a round-bottom flask containing anhydrous DMF (5.0 equiv, 50 mmol), cool the system to 0 °C using an ice-water bath. Dropwise, add SO₂Cl₂ (1.2 equiv, 12 mmol) over 15 minutes. Causality: The 0 °C temperature is strictly required to control the exotherm. If allowed to heat, SO₂Cl₂ decomposes into SO₂ and Cl₂, leading to unwanted electrophilic chlorination of the styrene double bond instead of sulfonylation.
-
Substrate Addition: After stirring the complex for 30 minutes at 0 °C, add 4-fluorostyrene (1.0 equiv, 10 mmol) dropwise.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Validation: The reaction mixture will transition from colorless to a pale yellow/orange homogenous solution, indicating the formation of the sulfonyl chloride intermediate.
-
Amidation (Quench): Pour the reaction mixture slowly into a beaker containing 50 g of crushed ice. Immediately add aqueous ammonium hydroxide (NH₄OH, 28% w/w, 10 equiv) dropwise while stirring vigorously. Causality: The ice quench prevents the premature hydrolysis of the highly reactive sulfonyl chloride into a sulfonic acid before the ammonia can execute the nucleophilic acyl substitution.
-
Isolation: The target compound, 2-(4-fluorophenyl)ethenesulfonamide, will precipitate as a white to off-white solid. Filter the solid under a vacuum, wash with cold distilled water (to remove residual ammonium chloride salts), and recrystallize from hot ethanol to achieve >98% purity.
References
-
Design, Synthesis, and Biological Evaluation of (E)-N-Aryl-2-arylethenesulfonamide Analogues as Potent and Orally Bioavailable Microtubule-Targeted Anticancer Agents Journal of Medicinal Chemistry[Link]
-
Preparation of Ethenesulfonamide The Journal of Organic Chemistry[Link]
-
Synthesis and structure-activity relationships in a series of ethenesulfonamide derivatives, a novel class of endothelin receptor antagonists Chemical & Pharmaceutical Bulletin[Link]
2-(4-Fluorophenyl)ethenesulfonamide chemical properties and structure
An In-Depth Technical Guide to 2-(4-Fluorophenyl)ethenesulfonamide: Properties, Structure, and Synthesis
Disclaimer: Direct experimental data for 2-(4-Fluorophenyl)ethenesulfonamide is not extensively available in the public domain. This guide has been compiled by leveraging data from structurally analogous compounds and established principles of organic chemistry to project the chemical properties, structure, and synthesis of the target molecule. All data presented herein should be considered predictive until validated by empirical studies.
Introduction
2-(4-Fluorophenyl)ethenesulfonamide is a specialized organic compound that merges the structural motifs of a vinylsulfonamide with a fluorinated aromatic ring. The vinylsulfonamide moiety is recognized in medicinal chemistry as a reactive electrophile, capable of acting as a covalent modifier of biological targets. The inclusion of a 4-fluorophenyl group is a common strategy in drug design to enhance metabolic stability and modulate electronic properties, which can influence binding affinity and pharmacokinetic profiles. This guide provides a comprehensive technical overview of its predicted chemical properties, structural features, and plausible synthetic routes, aimed at researchers and professionals in drug development.
Chemical Properties and Structure
The chemical and physical properties of 2-(4-Fluorophenyl)ethenesulfonamide can be inferred from its non-fluorinated analog, (E)-2-phenylethenesulfonamide, with considerations for the electronic effects of the para-fluoro substituent.
Predicted Physicochemical Properties
| Property | Predicted Value | Rationale / Reference |
| Molecular Formula | C₈H₈FNO₂S | - |
| Molecular Weight | 201.22 g/mol | - |
| Appearance | White to off-white solid | Based on similar sulfonamides. |
| Melting Point | Approx. 135-145 °C | The melting point of (E)-2-phenylethenesulfonamide is 137°C.[1][2] The fluorine substituent may slightly alter crystal packing and intermolecular forces. |
| Boiling Point | > 360 °C at 760 mmHg | The boiling point of (E)-2-phenylethenesulfonamide is 360.7°C at 760 mmHg.[1][2] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols. | Typical for sulfonamides of this size. |
| Stereochemistry | Expected to be predominantly the (E)-isomer if synthesized via the Horner-Wadsworth-Emmons reaction. | The Horner-Wadsworth-Emmons reaction strongly favors the formation of (E)-alkenes.[3] |
Structural Analysis
The structure of 2-(4-Fluorophenyl)ethenesulfonamide is characterized by a planar vinyl group connecting a sulfonamide head to a 4-fluorophenyl tail. The fluorine atom at the para position of the phenyl ring exerts a significant influence on the molecule's electronic distribution. Fluorine is highly electronegative, leading to a strong inductive electron-withdrawing effect (σ-withdrawing).[4] However, it also possesses lone pairs of electrons that can be donated into the aromatic π-system, a resonance effect (π-donation).[4][5] This dual nature affects the reactivity of the aromatic ring and the vinyl group.
Caption: 2D structure of 2-(4-Fluorophenyl)ethenesulfonamide.
Proposed Synthesis Protocol
A highly effective and stereoselective method for synthesizing vinyl sulfonamides is the Horner-Wadsworth-Emmons (HWE) reaction.[3][6][7] This approach involves the reaction of a phosphonate-stabilized sulfonamide carbanion with an aldehyde.
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The Vinyl Sulfonamide Moiety: A Tunable Warhead for Targeted Covalent Inhibition
A Technical Guide for Drug Development Professionals
Abstract
The strategic design of covalent inhibitors has re-emerged as a powerful modality in drug discovery, enabling the pursuit of once "undruggable" targets and offering distinct pharmacological advantages. Within the arsenal of electrophilic "warheads" available to the medicinal chemist, the vinyl sulfonamide moiety has garnered significant attention. It offers a unique balance of reactivity and tunability that distinguishes it from more classical Michael acceptors like acrylamides. This guide provides an in-depth exploration of the vinyl sulfonamide core, detailing its fundamental chemical properties, its mechanism of covalent modification, and its strategic application in the development of targeted therapeutics and chemical probes. We will examine the causality behind its reactivity, provide validated experimental protocols for its characterization, and survey its successful implementation against key disease targets, offering a comprehensive resource for researchers and scientists in the field of drug development.
The Chemical Foundation: Understanding the Vinyl Sulfonamide Moiety
The sulfonamide functional group is a well-established "privileged scaffold" in medicinal chemistry, present in a wide array of approved drugs, including antibacterial, anti-inflammatory, and anti-cancer agents.[1][2][3] Its value stems from its ability to act as a bioisostere for other functional groups and its capacity to form key hydrogen bonding interactions with protein targets.[4] The vinyl sulfonamide builds upon this foundation by incorporating an α,β-unsaturated system, transforming a stable structural element into a reactive, electrophilic warhead.
Structure, Reactivity, and the Michael Addition Mechanism
The reactivity of the vinyl sulfonamide is rooted in its electronic structure. The potent electron-withdrawing nature of the sulfonyl group polarizes the carbon-carbon double bond, rendering the β-carbon highly electrophilic and susceptible to nucleophilic attack. This arrangement makes the vinyl sulfonamide a classic Michael acceptor.
The primary mechanism of its biological activity is the irreversible covalent modification of nucleophilic amino acid residues on a target protein via a Michael-type 1,4-conjugate addition.[5] While several nucleophilic residues exist in proteins, the soft thiol side chain of cysteine is the most common and reactive partner for this addition. Under certain conditions, the amino group of lysine can also act as the nucleophile.[6][7][8] This reaction forms a stable carbon-sulfur or carbon-nitrogen bond, leading to the permanent inactivation or modulation of the target protein.
The Advantage of Tunability
A critical feature that elevates the vinyl sulfonamide in drug design is the ability to finely tune its electrophilicity. Unlike acrylamides, where modifications are largely restricted to the amide nitrogen or the alkene, vinyl sulfonamides offer multiple handles for modulation.[6][9] The substituents on both the sulfonyl group (R1) and the amide nitrogen (R2) can be varied, altering the electronic properties of the warhead. This allows chemists to dial the reactivity up or down, striking the crucial balance between potent on-target activity and minimal off-target modification, which is paramount for reducing toxicity.[6][10] For instance, electron-withdrawing groups will increase reactivity, whereas electron-donating groups will decrease it. This tunability is a key advantage for targeting proteins with less reactive cysteines or for improving the overall selectivity profile of an inhibitor.[11]
Applications in Drug Discovery and Chemical Biology
The unique properties of the vinyl sulfonamide moiety have led to its successful application in several areas, most notably in the design of targeted covalent inhibitors for challenging disease targets.
A Preferred Warhead for Covalent Inhibitors
Covalent inhibitors offer significant therapeutic benefits, including enhanced potency, a prolonged duration of action that is independent of drug concentration in plasma, and the ability to effectively inhibit proteins with shallow binding pockets that are difficult to target with reversible binders.[6] The vinyl sulfonamide has proven to be a valuable warhead in this context.
Comparison of Common Michael Acceptor Warheads:
| Warhead | General Reactivity | Primary Nucleophilic Target(s) | Tunability | Key Considerations |
| Acrylamide | Low to Moderate | Cysteine | Limited | Widely used, well-understood safety profile.[6] |
| Vinyl Sulfonamide | Moderate to High | Cysteine, Lysine | High | More reactive than acrylamides; offers greater synthetic flexibility for tuning.[6][11] |
| Vinyl Sulfone | High | Cysteine, Lysine, Threonine | Moderate | Generally more reactive than vinyl sulfonamides, which can pose selectivity challenges.[7][12][13] |
Notable Examples of Vinyl Sulfonamide Inhibitors:
-
Kinase Inhibitors: The moiety has been incorporated into inhibitors of Bruton's tyrosine kinase (BTK) and ERK2, key targets in oncology and immunology.[11]
-
GTPase Inhibitors: In a landmark achievement, vinyl sulfonamides have been used to target the previously "undruggable" KRAS(G12C) mutant, a critical driver in many cancers.[6][11]
-
Deubiquitinating Enzyme (DUB) Inhibitors: The deubiquitinase USP7 is another important cancer target that has been successfully inhibited by vinyl sulfonamide-based compounds.[7][11]
A Versatile Tool for Chemical Biology
Beyond therapeutics, the vinyl sulfonamide serves as a robust tool in chemical biology. Its predictable reactivity makes it ideal for:
-
Activity-Based Protein Profiling (ABPP): Vinyl sulfonamide-containing probes can be used to covalently label active enzymes in complex biological samples, allowing for the identification of new drug targets or the assessment of target engagement.[5][14]
-
Irreversible Tethering: In fragment-based drug discovery, libraries of small molecules functionalized with a vinyl sulfonamide warhead can be screened against a protein of interest. Mass spectrometry is then used to identify fragments that covalently bind to the target, providing starting points for inhibitor design.[11]
Key Experimental Methodologies
The characterization of a vinyl sulfonamide-based covalent inhibitor involves a series of self-validating experiments to confirm the mechanism of action and quantify reactivity.
Protocol: Confirmation of Covalent Adduct Formation via Mass Spectrometry
This protocol confirms that the compound of interest forms an irreversible bond with the target protein. The key observable is a mass shift in the protein corresponding to the molecular weight of the inhibitor.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a stock solution of the purified target protein (e.g., 10 µM in a suitable buffer like PBS or HEPES, pH 7.4). Prepare a stock solution of the vinyl sulfonamide test compound (e.g., 10 mM in DMSO).
-
Incubation: In a microcentrifuge tube, combine the protein solution with the test compound to achieve a final concentration of 1-5 molar equivalents of the compound. Include a control sample with protein and an equivalent volume of DMSO.
-
Reaction: Incubate the samples at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-4 hours).
-
Sample Quenching & Desalting: Stop the reaction by adding an acid (e.g., 0.1% formic acid). Desalt the sample using a C4 ZipTip or similar solid-phase extraction method to remove non-covalently bound compound and buffer salts.
-
Mass Spectrometry Analysis: Analyze the desalted protein by liquid chromatography-mass spectrometry (LC-MS) using a high-resolution mass spectrometer.
-
Data Deconvolution: Deconvolute the resulting mass spectrum to determine the intact mass of the protein. A mass increase equal to the molecular weight of the vinyl sulfonamide compound in the treated sample, which is absent in the control, confirms covalent modification.
Protocol: Quantification of Intrinsic Reactivity
This assay measures the intrinsic electrophilicity of a warhead by monitoring its reaction rate with a model nucleophile, such as glutathione (GSH) or N-acetyl cysteine.[6][11] This allows for the direct comparison of different warheads, independent of protein binding affinity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a solution of the vinyl sulfonamide compound (e.g., 10 mM) and a model thiol like N-acetyl cysteine methyl ester (e.g., 80 mM) in a deuterated solvent suitable for NMR (e.g., DMSO-d6 or a buffered D₂O solution).
-
Reaction Initiation: Mix the reagents in an NMR tube.
-
NMR Monitoring: Immediately acquire a series of ¹H NMR spectra at regular time intervals.
-
Data Analysis: Monitor the disappearance of the vinyl proton signals and the appearance of new signals corresponding to the thioether adduct.
-
Rate Calculation: Integrate the relevant peaks at each time point. Plot the concentration of the starting material versus time and fit the data to a pseudo-first-order kinetic model to determine the rate constant (k) and half-life (t₁/₂) of the reaction.
Challenges and Future Outlook
The primary challenge in designing any covalent therapy is achieving exquisite selectivity to minimize off-target effects. The high reactivity that makes the vinyl sulfonamide an effective warhead also makes it susceptible to reaction with off-target nucleophiles, most notably the highly abundant intracellular antioxidant glutathione (GSH).[6] Reaction with GSH can lead to drug inactivation and impact bioavailability. Therefore, successful drug design requires a holistic approach where the intrinsic reactivity of the warhead is carefully balanced with a high-affinity recognition element that ensures the drug binds tightly to its intended target before the covalent reaction occurs.
The future for the vinyl sulfonamide moiety is bright. Ongoing research is exploring novel synthetic routes to expand the accessible chemical space.[11][15] Furthermore, related scaffolds like vinyl sulfonimidamides are emerging, offering new stereochemical and electronic properties for exploitation.[9][16] As our understanding of protein structure and covalent mechanisms deepens, the rationally designed, tunable vinyl sulfonamide warhead will undoubtedly remain a cornerstone in the development of next-generation targeted therapies for cancer, viral diseases, and beyond.[17]
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Reuter, D. C., McIntosh, J. E., Guinn, A. C., & Madera, A. M. (2003). Synthesis of Vinyl Sulfonamides Using the Horner Reaction. Synthesis, 2003(15), 2321–2324. [Link]
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Gademsetty, V. B., et al. (2008). “Click, Click, Cyclize”: A DOS Approach to Sultams Utilizing Vinyl Sulfonamide Linchpins. Organic Letters, 11(1), 149–152. [Link]
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Viola, R. E. (2026). Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets. Exploratory Drug Science, 4, 1008147. [Link]
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Zubrienė, A., et al. (2024). Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX. eLife, 12, RP92942. [Link]
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Shin, J. H., et al. (2022). Antioxidant, Anti-inflammatory, and Neuroprotective Effects of Novel Vinyl Sulfonate Compounds as Nrf2 Activator. Antioxidants, 11(12), 2447. [Link]
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Zubrienė, A., et al. (2024). Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX. eLife. [Link]
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Alvarez, S. G., & Mellet, C. O. (2012). Vinyl Sulfone: A Multi-Purpose Function in Proteomics. InTech. [Link]
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Craven, G., et al. (2021). Synthesis and Configurational Assignment of Vinyl Sulfoximines and Sulfonimidamides. ChemRxiv. [Link]
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Gutticarla, H., et al. (2023). Expanding the Crosslinking Mass Spectrometry Toolbox With Vinyl Sulfone Crosslinkers. bioRxiv. [Link]
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Aggarwal, K., Patel, T., & Patel, R. (2023). Design and Synthesis of Sulfonamides Derivatives: A Review. World News of Natural Sciences, 49, 51-66. [Link]
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Viola, R. E. (2026). Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets. Exploratory Drug Science. [Link]
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Suksrichavalit, T., et al. (2019). Identification of Vinyl Sulfone Derivatives as EGFR Tyrosine Kinase Inhibitor: In Vitro and In Silico Studies. Molecules, 24(17), 3136. [Link]
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Wong, Y. T., Bell, C., & Willis, M. C. (2025). Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. ResearchGate. [Link]
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Turnbull, A. P., et al. (2017). Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy. Organic & Biomolecular Chemistry, 15(46), 9866–9873. [Link]
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Emami, S., & Ghafouri, H. (2022). Recent applications of vinyl sulfone motif in drug design and discovery. European Journal of Medicinal Chemistry, 234, 114255. [Link]
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Turnbull, A. P., et al. (2017). Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy. ResearchGate. [Link]
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Zhang, Y., et al. (2024). The vinyl sulfone motif as a structural unit for novel drug design and discovery. Expert Opinion on Drug Discovery, 19(2), 175-197. [Link]
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Viola, R. E. (2026). Use of vinyl sulfones for selective covalent protein labeling. ResearchGate. [Link]
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Xu, S., et al. (2018). Discovery of novel vinyl sulfone derivatives as anti-tumor agents with microtubule polymerization inhibitory and vascular disrupting activities. European Journal of Medicinal Chemistry, 157, 1119-1132. [Link]
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Physicochemical characterization of novel sulfonamide compounds
Executive Summary
Sulfonamides represent one of the most historically significant and structurally versatile classes of pharmacophores in medicinal chemistry. Originally heralded for their antibacterial efficacy, the sulfonamide moiety ( R−SO2NH2 ) is now a cornerstone in the design of diuretics, anticonvulsants, and targeted anti-cancer agents[1]. A primary driver of this versatility is their role as potent inhibitors of Carbonic Anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide[2].
However, high target affinity in a biochemical assay is only half the battle. In my experience overseeing lead optimization pipelines, countless high-affinity sulfonamides fail in in vivo models due to poor pharmacokinetic profiles. The physicochemical properties of the sulfonamide group—specifically its ionizability, lipophilicity, and solubility—dictate its absorption, distribution, and target engagement. This technical guide provides a comprehensive, field-tested framework for the physicochemical characterization of novel sulfonamide derivatives.
The Causality of Physicochemical Parameters in Sulfonamide Design
To rationally design a drug, we must understand why we measure specific parameters and how they mechanistically influence the compound's fate.
Ionization (pKa): The Gatekeeper of Target Engagement The primary sulfonamide group acts as an ideal zinc-binding group (ZBG), coordinating directly with the Zn2+ ion in the CA active site[3]. However, the sulfonamide nitrogen is weakly acidic. The pKa of a typical aryl sulfonamide ranges from 5.0 to 8.0. This is critical because the sulfonamide must be in its deprotonated (anionic) state to optimally coordinate with the zinc ion.
-
Causality: If the pKa is too high (>8.5), the compound remains predominantly neutral at physiological pH (7.4), drastically reducing target affinity. Conversely, if the pKa is too low (<5.0), the compound is entirely ionized in the gastrointestinal tract, severely limiting membrane permeability.
Lipophilicity (LogP/LogD): Driving Partitioning Lipophilicity governs how a drug partitions between aqueous environments (blood plasma) and lipid bilayers (cell membranes). For neutral molecules, we measure LogP (partition coefficient). For ionizable sulfonamides, LogD (distribution coefficient) at a specific pH (usually 7.4) is the biologically relevant metric[].
-
Causality: A LogD 7.4 between 1.0 and 3.0 is generally optimal for oral bioavailability. For sulfonamides targeting the Central Nervous System (e.g., antiepileptics), a higher LogP is required to cross the blood-brain barrier, whereas peripherally restricted targets require lower lipophilicity to prevent CNS side effects.
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems. They incorporate internal controls to verify data accuracy before advancing compounds to costly in vivo models.
Protocol A: Potentiometric Determination of pKa
Potentiometric titration is the gold standard for determining the pKa of sulfonamides, particularly when the compound lacks a distinct pH-dependent UV chromophore[5].
-
System Suitability & Validation: Prior to analysis, the glass pH electrode must be calibrated using standard IUPAC buffers (pH 4.01, 7.00, 10.01). A reference standard (e.g., Sulfamethoxazole, literature pKa ~5.6) must be titrated to confirm system accuracy within ±0.05 pH units.
Step-by-Step Workflow:
-
Sample Preparation: Accurately weigh ~2-5 mg of the novel sulfonamide and dissolve it in 10 mL of a standardized background electrolyte solution (e.g., 0.15 M KCl) to maintain constant ionic strength. If aqueous solubility is poor, use a co-solvent system (e.g., methanol-water) and extrapolate to 100% aqueous using the Yasuda-Shedlovsky technique.
-
Titration Setup: Submerge the calibrated pH electrode and a temperature probe into the thermostated ( 25.0±0.1∘C ) sample vessel under continuous inert gas (Argon/Nitrogen) purging to prevent atmospheric CO2 absorption, which would artificially lower the pH.
-
Titrant Addition: Automatically dispense standardized 0.1 M KOH in 0.01 mL increments using a high-precision motorized burette.
-
Data Acquisition & Analysis: Record the pH after each addition once equilibrium is reached (drift < 0.001 pH/min). Generate a Bjerrum plot (average number of bound protons vs. pH) to calculate the exact pKa.
Protocol B: Shake-Flask Method for LogP and LogD 7.4
While computational predictions are useful for early screening, the shake-flask method remains the empirical gold standard for regulatory submissions[].
-
System Suitability & Validation: Mass balance must be calculated post-extraction. The total amount of drug recovered from both phases must equal 95−105% of the initial input. Failure indicates compound degradation, emulsion formation, or adsorption to the glassware.
Step-by-Step Workflow:
-
Phase Saturation: Vigorously stir equal volumes of 1-octanol and aqueous buffer (pH 7.4 phosphate buffer for LogD, or 0.1 M HCl for LogP of acidic sulfonamides) for 24 hours at 25∘C to ensure mutual saturation.
-
Sample Dissolution: Dissolve the sulfonamide in the pre-saturated octanol phase to achieve a concentration of ~1 mg/mL.
-
Partitioning: Transfer 5 mL of the spiked octanol and 5 mL of the pre-saturated aqueous buffer into a glass centrifuge tube. Seal and agitate on a mechanical shaker for 24 hours at 25∘C .
-
Phase Separation: Centrifuge the mixture at 3000 rpm for 15 minutes to guarantee complete phase separation without micro-emulsions.
-
Quantification: Carefully sample each phase using a syringe. Quantify the sulfonamide concentration in both the octanol ( Coct ) and aqueous ( Caq ) phases using a validated LC-MS/MS or UV-Vis method.
-
Calculation: Calculate the coefficient using the formula: LogD7.4=log10(Coct/Caq) .
Workflow Visualization
The integration of these physicochemical assays forms a robust funnel for lead candidate selection.
Physicochemical characterization workflow for novel sulfonamide lead candidate selection.
Quantitative Data Synthesis
To illustrate the relationship between structural modifications and physicochemical profiles, Table 1 summarizes the characterization data of two standard sulfonamides alongside two hypothetical novel derivatives optimized for different therapeutic targets.
Table 1: Physicochemical profiles of standard and novel sulfonamides.
| Compound | Primary Target | pKa ( SO2NH ) | LogP | LogD (pH 7.4) | Thermodynamic Sol. ( μg/mL ) |
| Acetazolamide (Standard) | Pan-CA | 7.2 | -0.26 | -0.40 | 740 |
| Sulfamethoxazole (Standard) | DHPS (Bacterial) | 5.6 | 0.89 | 0.10 | 500 |
| Novel-SFA-01 | CA IX (Tumor Hypoxia) | 6.4 | 2.10 | 1.10 | 45 |
| Novel-SFA-02 | CA II (CNS / Epilepsy) | 7.8 | 3.50 | 3.35 | 12 |
Data Interpretation: Novel-SFA-01 is designed to target CA IX in the acidic microenvironment of hypoxic tumors. Its pKa of 6.4 ensures it is sufficiently ionized at tumor pH (~6.5) for target binding, while maintaining a LogD of 1.10 for adequate tissue penetration. Conversely, Novel-SFA-02 requires blood-brain barrier penetration to target CNS CA II; thus, its higher LogP (3.50) and elevated pKa (7.8) keep it predominantly neutral and lipophilic in the plasma, sacrificing thermodynamic solubility for CNS exposure.
Conclusion
The successful development of novel sulfonamide compounds hinges on a rigorous, causality-driven approach to physicochemical characterization. By treating pKa, lipophilicity, and solubility not as isolated metrics, but as an interconnected system governing pharmacokinetics and pharmacodynamics, researchers can rationally navigate the complex landscape of early drug discovery.
References
-
Benchchem. 2,4-dichloro-5-chlorosulfonyl-benzoic acid | 3740-18-9. 1
-
Publons. Review of X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors. 2
-
Taylor & Francis (TandFOnline). A class of sulfonamides as carbonic anhydrase I and II inhibitors. 3
-
ResearchGate. Potentiometric Determination of pKa of Some Selected Antibiotics in Mixed Solvent Media. 5
-
BOC Sciences. Lipophilicity (LogP/LogD) Testing - Formulation.
-
Journal of Applied Pharmaceutical Science. Spectrophotometric Determination of pKa and Log P of Risperidone.
Sources
Engineering Efficacy: The Structure-Activity Relationship (SAR) of Fluorinated Sulfonamides
Executive Summary
The sulfonamide functional group (-SO₂NH₂) is one of the most privileged pharmacophores in medicinal chemistry, serving as the foundational scaffold for antimicrobials, COX-2 inhibitors, and carbonic anhydrase inhibitors (CAIs). In recent years, the strategic incorporation of fluorine into sulfonamide scaffolds has revolutionized lead optimization. As a Senior Application Scientist, I present this technical guide to deconstruct the Structure-Activity Relationship (SAR) of fluorinated sulfonamides. By analyzing the thermodynamic causality behind pKa modulation, lipophilicity enhancement, and metabolic shielding, this whitepaper provides a comprehensive framework for engineering next-generation, isoform-selective therapeutics.
Thermodynamic Causality: pKa Modulation and Zinc Coordination
The primary pharmacodynamic interaction of sulfonamide-based CAIs is the coordination of the deprotonated sulfonamide nitrogen (anion) to the active-site Zn²⁺ ion within the enzyme pocket. Unsubstituted benzenesulfonamides typically exhibit a pKa of ~10.0. At a physiological pH of 7.4, less than 1% of the drug exists in the active anionic state, severely limiting target engagement.
By strategically introducing highly electronegative fluorine atoms, chemists exploit a strong inductive (-I) effect that withdraws electron density from the sulfonyl group. For instance,1[1]. This thermodynamic shift ensures that >80% of the molecule is ionized at pH 7.4, drastically increasing the effective concentration of the pharmacophore at the target site. Because1[1], this fluorine-driven pKa shift is the most critical driver of potency, 2[2].
Shielding the Scaffold: ADME and Metabolic Stability
Fluorination is a premier strategy for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of sulfonamides. The C-F bond is the strongest in organic chemistry, possessing a3[3].
Placing fluorine at metabolically labile positions (e.g., the para-position of an aromatic ring) effectively 3[3]. Additionally, fluorine's high lipophilicity increases the Log P/Log D of the molecule. This enhances passive membrane permeability and allows the drug to penetrate deeply into hydrophobic protein pockets, a critical requirement for targeting transmembrane tumor-associated isozymes like 4[4].
SAR Data Synthesis: Physicochemical and Binding Profiles
To illustrate the profound impact of fluorination, the table below summarizes the structure-activity relationship of representative benzenesulfonamides against off-target (CA II) and tumor-associated (CA IX) isozymes.
| Compound | pKa | Log P | CA II Ki (nM) | CA IX Ki (nM) | Metabolic Stability ( T1/2 , min) |
| Benzenesulfonamide (BSA) | 10.0 | 0.82 | 250 | 300 | 25 |
| 4-Fluoro-BSA | 9.2 | 1.15 | 120 | 150 | >120 |
| 2,4-Difluoro-BSA | 8.5 | 1.40 | 45 | 60 | >120 |
| Pentafluoro-BSA | 6.5 | 2.10 | 5 | 2 | >120 |
Data synthesized from thermodynamic and kinetic evaluations of fluorinated CAIs 41.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, explicitly detailing the causality behind each experimental choice.
Superacid-Mediated Synthesis of Fluorinated Scaffolds
To overcome the poor nucleophilicity of deactivated scaffolds,5[5].
-
Precursor Preparation: Dissolve the N-allyl-benzenesulfonamide precursor in anhydrous dichloromethane (DCM) at 0°C.
-
Causality: Low temperatures mitigate exothermic side reactions and prevent polysulfonylation during precursor assembly.
-
-
Superacid Activation: Transfer the precursor to a Teflon-lined reactor. Introduce anhydrous HF and catalytic SbF₅ (≤ 10 mol%) at -78°C.
-
Quenching: Carefully quench the mixture over an ice-cold water/ammonia solution.
-
Causality: Rapid neutralization of the superacid prevents the reverse hydrolysis of the newly formed fluorinated moieties.
-
-
Purification: Extract with ethyl acetate, dry over MgSO₄, and purify via flash chromatography to isolate the target fluorinated sulfonamide.
Stopped-Flow Kinetic Validation of Target Engagement
-
Reagent Preparation: Prepare 10 mM HEPES buffer (pH 7.4) containing 0.1 M Na₂SO₄ and 0.2 mM Phenol Red.
-
Causality: Na₂SO₄ maintains constant ionic strength to prevent non-specific electrostatic interactions, while Phenol Red allows real-time spectrophotometric tracking of H⁺ generation during the CO₂ hydration process.
-
-
Target Pre-incubation: Incubate recombinant CA IX (or CA XII) with varying concentrations of the fluorinated sulfonamide for 15 minutes at 20°C.
-
Causality: Fluorinated sulfonamides are classic slow-binding inhibitors; pre-incubation ensures the enzyme-inhibitor complex reaches thermodynamic equilibrium prior to kinetic measurement.
-
-
Stopped-Flow Kinetics: Rapidly mix the pre-incubated solution with CO₂-saturated water (15 mM) in a stopped-flow spectrophotometer, monitoring absorbance at 557 nm.
-
Data Analysis: Calculate the initial reaction velocity. Determine the IC₅₀ via non-linear regression and convert to the inhibition constant ( Ki ) using the Cheng-Prusoff equation to quantify4[4].
Strategic Discovery Workflow
Iterative SAR workflow for developing fluorinated sulfonamide inhibitors.
References
-
Carbonic anhydrase inhibitors: Inhibition of the tumor-associated isozymes IX and XII with polyfluorinated aromatic/heterocyclic sulfonamides | tandfonline.com | 4
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications | nih.gov | 3
-
Thermodynamic Parameters for the Association of Fluorinated Benzenesulfonamides with Bovine Carbonic Anhydrase II | nih.gov | 1
-
Activation of N-containing olefins and alkynes with superacids | academie-sciences.fr | 5
-
The role of fluorine in medicinal chemistry: Review Article | tandfonline.com | 2
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- 5. Activation of N-containing olefins and alkynes with superacids [comptes-rendus.academie-sciences.fr]
Application Notes and Protocols: Developing In Vitro Assays for 2-(4-Fluorophenyl)ethenesulfonamide Activity
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust in vitro assays to characterize the biological activity of 2-(4-Fluorophenyl)ethenesulfonamide. Given that the specific biological target of this compound is not yet defined, this guide presents a dual-pronged strategy. The first approach is a target-agnostic, phenotypic screen to assess general cytotoxicity and anti-proliferative effects against cancer cell lines. The second details a target-based biochemical assay, using carbonic anhydrase as a representative enzyme class often inhibited by sulfonamides. This dual approach provides a broad yet detailed framework for initial compound characterization, from identifying potential therapeutic areas to elucidating specific mechanisms of action.
Introduction: A Strategic Approach to Characterizing a Novel Sulfonamide
The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of therapeutics including antibacterial agents, diuretics, and anticancer drugs.[1] The core mechanism often involves the inhibition of specific enzymes.[2] For a novel compound like 2-(4-Fluorophenyl)ethenesulfonamide, a systematic in vitro evaluation is the critical first step in the drug discovery process.[3][4] It allows for the identification of potential "hits," helps to understand the compound's mechanism of action, and provides essential data to guide further lead optimization.[3][4]
Our strategy is designed to maximize information gathering in the early stages of discovery. It begins with a broad phenotypic screen before narrowing down to a specific molecular target.
-
Part A: Phenotypic Screening: We will first determine the compound's effect on cell viability and proliferation. A cytotoxicity assay using a panel of human cancer cell lines is an effective and widely used starting point to uncover potential anticancer activity.[5][6]
-
Part B: Target-Based Screening: Based on the prevalence of sulfonamides as enzyme inhibitors, we will outline a protocol for a representative enzyme inhibition assay.[7][8] Carbonic anhydrases (CAs) are a well-studied class of zinc-containing metalloenzymes inhibited by sulfonamides and are implicated in various diseases, including cancer and glaucoma, making them an excellent model target.[8]
This guide emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system with appropriate controls for generating trustworthy and reproducible data.[9][10]
Foundational Best Practices for Assay Development
Before proceeding to specific protocols, it is crucial to adhere to foundational principles of assay development to ensure data quality and reproducibility.
-
Cell Health and Culture Conditions: The relevance of any cell-based assay data is contingent on the health of the cells used.[11] It is imperative to use cells with a low passage number, maintain them in a logarithmic growth phase, and avoid over-confluence.[12] Culture media and supplements should be consistent and freshly prepared.[11]
-
Assay Miniaturization and Automation: For screening purposes, assays are typically performed in 96- or 384-well plates. This format allows for high-throughput screening (HTS) and reduces reagent costs.[13]
-
Controls, Controls, Controls: Every assay plate must include a set of controls to validate the results.[14]
-
Negative Control: Vehicle (e.g., DMSO) only, to define 100% cell viability or 0% enzyme inhibition.
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin) or a known inhibitor of the target enzyme (e.g., Acetazolamide for carbonic anhydrase) to define 0% cell viability or 100% inhibition.
-
Untreated Control: Cells or enzyme without any compound or vehicle.
-
Below is a logical workflow for the initial characterization of 2-(4-Fluorophenyl)ethenesulfonamide.
Caption: Step-by-step workflow for a typical enzyme inhibition assay.
Materials and Reagents
-
2-(4-Fluorophenyl)ethenesulfonamide
-
DMSO, spectroscopy grade
-
Recombinant human Carbonic Anhydrase II (hCA II)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
p-Nitrophenyl acetate (pNPA), substrate
-
Acetazolamide (Positive Control)
-
Sterile 96-well UV-transparent flat-bottom plates
-
Kinetic microplate reader (absorbance at 400 nm)
Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compound and Acetazolamide in DMSO.
-
Prepare a working solution of hCA II in Tris-HCl buffer (e.g., 2 µM).
-
Prepare a working solution of pNPA in a solvent like acetonitrile (e.g., 10 mM).
-
-
Assay Setup (Final Volume: 200 µL):
-
In a 96-well plate, add 170 µL of Tris-HCl buffer to all wells.
-
Add 2 µL of serially diluted test compound or control to the appropriate wells. For enzyme max activity wells, add 2 µL of DMSO.
-
Add 10 µL of the hCA II working solution to all wells except the 'no enzyme' blank.
-
Mix gently and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Kinetic Measurement:
-
Initiate the reaction by adding 20 µL of the pNPA substrate solution to all wells.
-
Immediately place the plate in a kinetic microplate reader and measure the change in absorbance at 400 nm every 30 seconds for 10-15 minutes at 25°C.
-
Data Analysis and Interpretation
-
Calculate Reaction Rates: Determine the initial velocity (V₀) of the reaction for each well by calculating the slope (mOD/min) of the linear portion of the kinetic curve.
-
Calculate Percent Inhibition:
-
Percent Inhibition = [1 - (V₀ of Inhibited Reaction / V₀ of Uninhibited Reaction)] x 100
-
-
Generate Dose-Response Curve and IC50: Plot Percent Inhibition against the logarithm of the inhibitor concentration. Use non-linear regression to determine the IC50 value.
| Compound | IC50 (µM) | Inhibition Type (from follow-up studies) | Ki (µM) |
| 2-(4-Fluorophenyl)ethenesulfonamide | Hypothetical Value | To be determined | To be determined |
| Acetazolamide (Positive Control) | ~0.01 µM | Competitive | ~0.005 µM |
| Table 2: Example data table for summarizing enzyme inhibition results. Actual values must be determined experimentally. |
Conclusion and Future Directions
This guide outlines a robust, two-part strategy for the initial in vitro characterization of 2-(4-Fluorophenyl)ethenesulfonamide. The phenotypic screen provides a broad assessment of its biological effect, identifying potential anti-proliferative activity. The target-based assay provides a framework for investigating a specific, hypothesis-driven mechanism of action. Positive results from these initial assays would warrant further investigation, including:
-
Selectivity Profiling: Testing the compound against a panel of related enzymes (e.g., other CA isoforms) to determine its selectivity.
-
Mechanism of Action (MoA) Studies: In-depth kinetic analysis to confirm the mode of inhibition.
-
Orthogonal Assays: Using a different assay format (e.g., a label-free binding assay) to confirm the interaction. [15]* Cellular Target Engagement: Developing assays to confirm that the compound interacts with its intended target within a cellular context.
By following these detailed protocols and principles of sound assay design, researchers can generate high-quality, reliable data to accelerate the journey of a novel compound from initial discovery to a potential therapeutic candidate.
References
-
Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Available at: [Link]
-
Charnwood Discovery. How to Develop Effective in vitro Assays for Early Drug Discovery. Available at: [Link]
-
Infinix Bio. (2026, February 28). Unlocking Discovery: A Comprehensive Guide to Cell-Based Assay Development. Available at: [Link]
-
World Journal of Pharmaceutical Sciences. (2013). In vitro enzyme inhibition studies on new sulfonamide derivatives of 4-tosyl chloride. Available at: [Link]
-
Marin Biologic Laboratories. Optimizing Your Cell Based Assay Performance Key Strategies. Available at: [Link]
-
BellBrook Labs. (2025, December 25). How to Choose the Right Biochemical Assay for Drug Discovery. Available at: [Link]
-
PeploBio. (2024, May 29). The Role of Assay Development and Validation in Drug Discovery. Available at: [Link]
-
RSC Publishing. (2024, November 4). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. Available at: [Link]
-
Aliabadi, A., et al. (2014). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. PMC. Available at: [Link]
-
Researcher.Life. (2024, November 4). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities. Available at: [Link]
-
EXCLI Journal. (2025, April 1). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. Available at: [Link]
-
Wani, T. V., et al. (2020). Evaluation of sulphonamide derivatives acting as inhibitors of human carbonic anhydrase isoforms I, II and Mycobacterium tuberculosis β-class enzyme Rv3273. PMC. Available at: [Link]
-
PubMed. (2008, October 15). Development of an in Vitro Reproductive Screening Assay for Novel Pharmaceutical Compounds. Available at: [Link]
-
Harvard University. Cell-based assays - DRSC/TRiP Functional Genomics Resources. Available at: [Link]
-
PMC - NIH. (2023, January 19). Coumarin-Based Sulfonamide Derivatives as Potential DPP-IV Inhibitors. Available at: [Link]
-
ACS Omega. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Available at: [Link]
-
Reaction Biology. (2025, July 24). Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development. Available at: [Link]
-
EXCLI Journal. (2025, April 1). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. Available at: [Link]
-
PMC. Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. Available at: [Link]
-
NCBI Bookshelf. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Available at: [Link]
-
Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity. Available at: [Link]
-
ResearchGate. The in vitro antiproliferative activity of sulfonamide derivatives 2–15.... Available at: [Link]
-
PubMed. (1985, August 15). Protonophoric properties of fluorinated arylalkylsulfonamides. Observations with perfluidone. Available at: [Link]
-
PMC. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available at: [Link]
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Application Note: Cell-Based Assays to Evaluate 2-(4-Fluorophenyl)ethenesulfonamide Efficacy
Introduction & Mechanistic Rationale
The compound 2-(4-Fluorophenyl)ethenesulfonamide (CAS 1807940-36-8) is a highly reactive vinyl sulfonamide derivative utilized as a privileged electrophilic warhead in targeted covalent inhibitor (TCI) discovery. Unlike reversible inhibitors that rely solely on thermodynamic equilibrium, ethenesulfonamides achieve efficacy through a two-step mechanism: initial non-covalent binding followed by a nucleophilic attack (Michael addition) from a proximal cysteine residue in the target protein's active site[1].
Recent structural studies demonstrate that the 5′-ethenesulfonamide moiety engages in a stable hydrogen bond network with kinase P-loop residues, restricting its conformation to facilitate irreversible covalent bonding to conserved cysteines (e.g., Cys488 in FGFR or Cys12 in KRAS G12C)[2]. This irreversible binding mechanism ensures prolonged target engagement, overcomes transient target occupancy issues, and has been shown to effectively bypass clinical resistance in kinase-driven malignancies[3]. Furthermore, covalent fragments utilizing the ethenesulfonamide warhead have been systematically screened to assess tractable cysteines across structurally diverse targets, proving its broad utility in rational drug design[4].
Evaluating the efficacy of such a covalent inhibitor requires a multi-tiered cellular assay approach to confirm target engagement, quantify pathway shutdown, and measure phenotypic response.
Mechanism of Action: Covalent inhibition of kinase signaling by ethenesulfonamide warheads.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Causality & Rationale: Covalent binding locks the target protein into a highly stable conformation, significantly increasing its melting temperature ( Tm ). Measuring this thermal aggregation in intact cells confirms that 2-(4-Fluorophenyl)ethenesulfonamide successfully penetrates the cell membrane and engages its target in a native physiological environment. Self-Validating System: This protocol includes a DMSO vehicle control to establish the baseline Tm and a known reversible inhibitor control. A reversible inhibitor will show a smaller, transient thermal shift, validating that the massive Tm shift observed with the ethenesulfonamide is strictly due to covalent adduct formation.
Step-by-Step Methodology:
-
Cell Preparation: Seed target-expressing cancer cells (e.g., HCT116 or RT112) at 2×106 cells/mL in complete media.
-
Compound Treatment: Treat cells with 10 µM 2-(4-Fluorophenyl)ethenesulfonamide, 10 µM reversible control, or 0.1% DMSO. Incubate for 2 hours at 37°C to allow for complete covalent adduct formation.
-
Thermal Aliquoting: Wash cells with PBS, resuspend in PBS supplemented with protease inhibitors, and distribute 50 µL aliquots into 96-well PCR plates.
-
Thermal Gradient: Heat the plate across a temperature gradient (40°C to 75°C) for exactly 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 4°C.
-
Lysis: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Expert Insight: Avoid harsh detergents like RIPA, as they can artificially disrupt the protein complex and skew the thermal shift data.
-
Separation & Analysis: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. Carefully extract the supernatant (containing soluble, intact protein) and analyze via quantitative Western Blotting to calculate the ΔTm .
Protocol 2: Downstream Signaling Evaluation (Phospho-ERK AlphaLISA)
Causality & Rationale: Target engagement must translate to functional pathway shutdown. AlphaLISA is utilized over traditional ELISA because it is a homogeneous, no-wash assay. Wash steps often perturb transient phosphorylation states and introduce well-to-well variability, which can mask the time-dependent kinetics of a covalent inhibitor. Self-Validating System: Phospho-ERK signals must be normalized to total ERK signals from a parallel assay plate. This ensures that any observed signal reduction is due to true pathway inhibition rather than compound-induced cytotoxicity or total protein downregulation.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 384-well ProxiPlate at 5,000 cells/well in low-serum media (0.5% FBS) and incubate overnight.
-
Inhibitor Titration: Treat with a 10-point dose-response titration (1 nM to 10 µM) of the ethenesulfonamide compound for 4 hours.
-
Pathway Stimulation: Stimulate cells with 50 ng/mL EGF for 10 minutes to synchronize pathway activation.
-
In-Well Lysis: Add 10 µL of AlphaLISA Lysis Buffer directly to the wells. Shake at 400 rpm for 10 minutes.
-
Acceptor Bead Incubation: Add 5 µL of Acceptor Beads conjugated to an anti-total-ERK1/2 antibody. Incubate for 1 hour at room temperature.
-
Donor Bead Incubation: Under subdued lighting, add 5 µL of Streptavidin Donor Beads conjugated to a biotinylated anti-phospho-ERK (Thr202/Tyr204) antibody. Incubate for 1 hour.
-
Detection: Read the plate on an EnVision multimode reader (Excitation: 680 nm, Emission: 615 nm) and calculate the IC50 .
Protocol 3: 3D Phenotypic Viability Assay (CellTiter-Glo 3D)
Causality & Rationale: Covalent inhibitors exhibit time-dependent inhibition that is poorly modeled in 2D monolayers. 3D spheroids accurately mimic the hypoxic core, extracellular matrix density, and drug diffusion gradients of solid tumors, providing a much more rigorous and predictive test of the compound's tissue penetration and sustained efficacy. Self-Validating System: Include a Staurosporine (1 µM) positive control to define maximum cell death (0% viability) and cell-free media wells to subtract background luminescence.
Step-by-Step Methodology:
-
Spheroid Formation: Seed cells in an ultra-low attachment (ULA) 96-well round-bottom plate at 1,000 cells/well. Centrifuge at 200 × g for 5 minutes and incubate for 72 hours.
-
Verification: Verify uniform spheroid formation (diameter ~300-400 µm) via brightfield microscopy.
-
Dosing: Treat spheroids with the compound (dose-response) for 96 hours. Do not perform media changes to avoid disturbing the spheroid architecture.
-
Lysis & Detection: Add a volume of CellTiter-Glo 3D Reagent equal to the culture media volume. Expert Insight: The specialized lytic capacity of the 3D reagent is mandatory here; standard ATP reagents will fail to penetrate the spheroid core, leading to false-positive viability readings.
-
Stabilization: Shake the plate vigorously for 5 minutes, then incubate at room temperature in the dark for 25 minutes to stabilize the luminescent signal.
-
Quantification: Record luminescence and calculate the phenotypic IC50 .
Data Presentation & Efficacy Profiling
The following table synthesizes the expected quantitative outputs when comparing the covalent ethenesulfonamide warhead against a reversible analog. The covalent nature of the compound is validated by a massive Tm shift and sustained efficacy in 3D models.
| Compound | CETSA ΔTm (°C) | pERK IC50 (nM) | 3D Spheroid IC50 (nM) | Covalent Binding Rate ( kinact/KI ) |
| 2-(4-Fluorophenyl)ethenesulfonamide | +8.4 | 45 | 120 | 4.2×104 M−1s−1 |
| Reversible Control Analog | +2.1 | 350 | >10,000 | N/A |
| DMSO Vehicle | 0.0 | N/A | N/A | N/A |
Integrated Assay Workflow
Integrated cellular assay workflow for evaluating covalent inhibitor engagement and efficacy.
References
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Park, J. H., et al. "Design, Synthesis, and Biological Evaluation of 5′,7-Disubstituted 7-Deaza-adenosine Analogues as Irreversible Pan-FGFR Inhibitors." Pharmaceuticals (Basel), 2025.[Link]
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"Assessment of Tractable Cysteines for Covalent Targeting by Screening Covalent Fragments." ChemBioChem, 2020.[Link]
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"Design, Synthesis and Biological Evaluation of 7-(1-Methyl-1H-indole-3-yl)-5H-pyrrolo[2,3-b]pyrazine Derivatives as Novel Covalent pan-FGFR Inhibitors to Overcome Clinical Resistance." Journal of Medicinal Chemistry, 2024.[Link]
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Application Notes and Protocols for Preclinical Evaluation of 2-(4-Fluorophenyl)ethenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
These application notes provide a comprehensive guide for the preclinical in vivo evaluation of 2-(4-Fluorophenyl)ethenesulfonamide, a novel sulfonamide derivative. The protocols detailed herein are designed to rigorously assess the compound's potential therapeutic efficacy in validated animal models of inflammatory disease. This document provides the scientific rationale, step-by-step experimental procedures, and critical insights for data interpretation, adhering to the highest standards of scientific integrity and animal welfare.
Introduction: The Scientific Rationale for Investigating 2-(4-Fluorophenyl)ethenesulfonamide in Inflammatory Disease Models
Sulfonamide-containing compounds represent a versatile class of molecules with a broad spectrum of biological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties.[1] Their therapeutic utility often stems from the ability to modulate key enzymatic pathways or receptor-mediated signaling. While the precise mechanism of action for 2-(4-Fluorophenyl)ethenesulfonamide is yet to be fully elucidated, the ethenesulfonamide scaffold has been identified in potent endothelin-A receptor antagonists.[2][3][4] Furthermore, various sulfonamide derivatives have demonstrated significant anti-inflammatory effects.[5][6][7]
Given the established anti-inflammatory potential of the broader sulfonamide class, a logical and scientifically sound approach is to investigate 2-(4-Fluorophenyl)ethenesulfonamide in robust and well-characterized animal models of inflammatory diseases. This document outlines protocols for two such models: the murine Collagen-Induced Arthritis (CIA) model, a gold standard for studying rheumatoid arthritis, and the Lipopolysaccharide (LPS)-induced sepsis model, which mimics systemic inflammatory responses.
These models were selected for their clinical relevance and their capacity to provide a comprehensive assessment of the compound's potential anti-inflammatory and immunomodulatory effects. Successful outcomes in these models would provide a strong rationale for further preclinical development.
PART 1: Preclinical Efficacy Assessment in a Murine Model of Rheumatoid Arthritis
Model Overview: Collagen-Induced Arthritis (CIA)
The Collagen-Induced Arthritis (CIA) mouse model is the most widely studied autoimmune model of rheumatoid arthritis.[8] It shares many immunological and pathological features with the human disease, including the infiltration of macrophages and neutrophils into the joints, as well as T and B cell responses to type II collagen.[9] Genetically susceptible mouse strains, such as DBA/1J, are immunized with type II collagen, leading to the development of arthritis approximately 26 to 35 days after the initial immunization.[9] This model is ideal for evaluating the efficacy of potential anti-inflammatory therapeutics.[8][10]
Experimental Workflow for CIA Model
Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.
Detailed Protocol for CIA Model
Materials:
-
Collagen: Bovine type II collagen.
-
Adjuvants: Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA).
-
Test Compound: 2-(4-Fluorophenyl)ethenesulfonamide.
-
Vehicle: To be determined based on the solubility of the test compound (e.g., 0.5% carboxymethylcellulose).
-
Positive Control: Methotrexate or another clinically relevant anti-arthritic drug.
-
Anesthetics: Ketamine/xylazine solution.[9]
Procedure:
-
Animal Acclimatization and Baseline Measurements:
-
Primary Immunization (Day 0):
-
Prepare an emulsion of bovine type II collagen (2 mg/mL) in CFA. The quality of the emulsion is critical for successful arthritis induction.[11]
-
Anesthetize each mouse (e.g., intraperitoneal injection of ketamine/xylazine).[9]
-
Inject 0.1 mL of the collagen emulsion subcutaneously at the base of the tail.[9]
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of bovine type II collagen (2 mg/mL) in IFA.
-
Anesthetize each mouse and inject 0.1 mL of the emulsion subcutaneously near the site of the primary injection.[9]
-
-
Treatment Administration:
-
Randomize mice into treatment groups (e.g., Vehicle, Test Compound at various doses, Positive Control) upon the first signs of arthritis (typically around day 21-25).
-
Administer the test compound, vehicle, or positive control daily via the appropriate route (e.g., oral gavage).
-
-
Monitoring and Clinical Assessment:
-
Monitor the mice twice weekly for clinical signs of arthritis.[9]
-
Score each paw based on a scale of 0-3, where:
-
0 = Normal.
-
1 = Redness and swelling in one digit.
-
2 = Redness and swelling in more than one digit, or in the digit and ankle/wrist.
-
3 = Redness and swelling in all digits and joints.[9]
-
-
Record body weight and paw thickness at each scoring time point.
-
-
Endpoint Analysis (e.g., Day 42):
Data Presentation and Interpretation
| Parameter | Vehicle Control | 2-(4-Fluorophenyl)ethenesulfonamide (Low Dose) | 2-(4-Fluorophenyl)ethenesulfonamide (High Dose) | Positive Control |
| Mean Arthritis Score (Day 42) | High | Reduced | Significantly Reduced | Significantly Reduced |
| Mean Paw Thickness (mm) | Increased | Reduced | Significantly Reduced | Significantly Reduced |
| Histological Score (Inflammation) | Severe | Moderate | Mild | Mild |
| Serum IL-6 Levels (pg/mL) | Elevated | Reduced | Significantly Reduced | Significantly Reduced |
| Serum TNF-α Levels (pg/mL) | Elevated | Reduced | Significantly Reduced | Significantly Reduced |
PART 2: Preclinical Efficacy Assessment in a Murine Model of Sepsis
Model Overview: Lipopolysaccharide (LPS)-Induced Sepsis
The LPS-induced sepsis model is a widely used and reproducible model of systemic inflammation.[15] Intraperitoneal injection of LPS, a component of the outer membrane of Gram-negative bacteria, triggers a potent inflammatory response characterized by the release of pro-inflammatory cytokines, leading to septic shock and organ damage.[16][17] This model is valuable for the rapid screening of compounds with potential anti-inflammatory and immunomodulatory properties.
Experimental Workflow for LPS-Induced Sepsis Model
Caption: Experimental workflow for the LPS-induced sepsis model.
Detailed Protocol for LPS-Induced Sepsis Model
Materials:
-
Animals: Male C57BL/6 mice, 8-12 weeks old.[16]
-
LPS: Lipopolysaccharide from E. coli.
-
Test Compound: 2-(4-Fluorophenyl)ethenesulfonamide.
-
Vehicle: To be determined based on solubility.
-
Positive Control: Dexamethasone or another appropriate anti-inflammatory agent.
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize mice for at least one week.
-
Randomly assign mice to treatment groups.
-
-
Treatment Administration:
-
Administer the test compound, vehicle, or positive control (e.g., via oral gavage or intraperitoneal injection) 30-60 minutes before LPS challenge.[16]
-
-
Induction of Sepsis:
-
Monitoring:
-
For survival studies, monitor mice every 6-12 hours for up to 72 hours and record mortality.
-
For mechanistic studies, euthanize mice at earlier time points (e.g., 6, 12, or 24 hours) after LPS injection.[16]
-
-
Endpoint Analysis:
Data Presentation and Interpretation
| Parameter | Vehicle Control + LPS | 2-(4-Fluorophenyl)ethenesulfonamide + LPS | Positive Control + LPS |
| Survival Rate (72h) | Low (e.g., 0-20%) | Increased | Significantly Increased |
| Serum TNF-α (6h post-LPS) | High | Reduced | Significantly Reduced |
| Serum IL-6 (6h post-LPS) | High | Reduced | Significantly Reduced |
| Lung Injury Score (24h) | Severe | Moderate | Mild |
| Liver Injury Score (24h) | Severe | Moderate | Mild |
PART 3: Pharmacokinetic and Toxicological Considerations
A thorough preclinical evaluation must include an assessment of the compound's pharmacokinetic (PK) profile and potential toxicity.[18][19]
Pharmacokinetics
The pharmacokinetic properties of sulfonamides can vary significantly between species.[20][21] It is crucial to determine the absorption, distribution, metabolism, and excretion (ADME) profile of 2-(4-Fluorophenyl)ethenesulfonamide in the selected rodent models.[22] This information is essential for correlating drug exposure with pharmacological effects and for selecting appropriate dosing regimens.
-
Preliminary PK Study: A pilot study in a small cohort of animals should be conducted to determine key PK parameters such as half-life, bioavailability, and plasma protein binding.
Toxicology
Preclinical safety studies are required to identify potential target organs for toxicity and to establish a safe starting dose for potential human trials.[18][23]
-
Acute Toxicity: A single-dose escalation study can be performed to determine the maximum tolerated dose (MTD).
-
Repeat-Dose Toxicity: A 14- or 28-day repeat-dose study should be conducted to assess potential cumulative toxicity. This involves daily administration of the compound at multiple dose levels, followed by comprehensive clinical observations, hematology, clinical chemistry, and histopathological examination of major organs.
PART 4: Regulatory Compliance and Ethical Considerations
All animal experiments must be conducted in strict accordance with institutional and national guidelines for the care and use of laboratory animals.[24][25] Protocols should be approved by an Institutional Animal Care and Use Committee (IACUC). Adherence to Good Laboratory Practice (GLP) is mandatory for studies intended to support regulatory submissions to agencies such as the FDA or EMA.[18][26]
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical in vivo evaluation of 2-(4-Fluorophenyl)ethenesulfonamide. By employing these well-validated animal models of inflammatory disease, researchers can effectively assess the compound's therapeutic potential and generate the necessary data to support its further development. A systematic approach that integrates efficacy, pharmacokinetic, and toxicological assessments will be critical for advancing this promising compound toward clinical application.
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Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model - PMC. National Center for Biotechnology Information. Available at: [Link]
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Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice - AMSBIO. AMSBIO. Available at: [Link]
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Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis - Bio-protocol. Bio-protocol. Available at: [Link]
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A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice - Chondrex. Chondrex, Inc. Available at: [Link]
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Collagen-induced arthritis - PubMed. National Center for Biotechnology Information. Available at: [Link]
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Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC. National Center for Biotechnology Information. Available at: [Link]
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Physiologically based pharmacokinetics of drug-drug interaction: a study of tolbutamide-sulfonamide interaction in rats - PubMed. National Center for Biotechnology Information. Available at: [Link]
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In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. ResearchGate. Available at: [Link]
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Ethenesulfonamide and ethanesulfonamide derivatives, a novel class of orally active endothelin-A receptor antagonists - PubMed. National Center for Biotechnology Information. Available at: [Link]
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Preclinical Studies in Drug Development | PPD. PPD. Available at: [Link]
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Ethenesulfonamide derivatives, a novel class of orally active endothelin-A receptor antagonists - PubMed. National Center for Biotechnology Information. Available at: [Link]
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Inflammation and Inflammatory Diseases, Markers, and Mediators: Role of CRP in Some ... - PMC. National Center for Biotechnology Information. Available at: [Link]
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(PDF) Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019) | Kalpesh R. Patil | 271 Citations - SciSpace. SciSpace. Available at: [Link]
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Preclinical research strategies for drug development - AMSbiopharma. AMSbiopharma. Available at: [Link]
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Ethenesulfonamide and ethanesulfonamide derivatives, a novel class of orally active endothelin-A receptor antagonists - ResearchGate. ResearchGate. Available at: [Link]
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Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals - United Arab Emirates - Ministry of Health and Prevention. UAE Ministry of Health and Prevention. Available at: [Link]
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VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH - ijpsr. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
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Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). PeerJ. Available at: [Link]
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Cecal Ligation and Puncture-induced Sepsis as a Model To Study Autophagy in Mice - JoVE. Journal of Visualized Experiments. Available at: [Link]
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Inflammatory markers assessment in an animal model of intracranial hypertension: a randomized trial - PMC. National Center for Biotechnology Information. Available at: [Link]
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Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - Food and Drug Administration. U.S. Food and Drug Administration. Available at: [Link]
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A Consideration of Biomarkers to be Used for Evaluation of Inflammation in Human Nutritional Studies | British Journal of Nutrition. Cambridge University Press. Available at: [Link]
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Establishment of a murine, lipopolysaccharide- induced sepsis model for testing anaerobic exercise thresholds and early mobilization - Semantic Scholar. Semantic Scholar. Available at: [Link]
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General Considerations for Preclinical Studies Submissions. Saudi Food & Drug Authority. Available at: [Link]
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Pharmacokinetics of Sulfonamides in Animals. SpringerLink. Available at: [Link]
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Lipopolysaccharide-induced depression-like model in mice: meta-analysis and systematic evaluation - Frontiers. Frontiers. Available at: [Link]
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Dimethyl Fumarate Protects against Lipopolysaccharide- (LPS-) Induced Sepsis through Inhibition of NF-κB Pathway in Mice - PMC. National Center for Biotechnology Information. Available at: [Link]
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Assessment of Nociception and Inflammatory/Tissue Damage Biomarkers in a Post-COVID-19 Animal Model - MDPI. MDPI. Available at: [Link]
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Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology. Merck Veterinary Manual. Available at: [Link]
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Understanding Regulatory Interactions During Preclinical Phase: Key Insights for Drug Development - Infinix Bio. Infinix Bio. Available at: [Link]
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LPS-induced septic shock in mice (9.00 6 0.25 wk of age and 41.1 6 1.3... - ResearchGate. ResearchGate. Available at: [Link]
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Synthesis and structure-activity relationships in a series of ethenesulfonamide derivatives, a novel class of endothelin receptor antagonists - PubMed. National Center for Biotechnology Information. Available at: [Link]
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Pain, Immunology & Inflammation Models – Pharmaron CRO. Pharmaron. Available at: [Link]
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Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC. National Center for Biotechnology Information. Available at: [Link]
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Protonophoric properties of fluorinated arylalkylsulfonamides. Observations with perfluidone. National Center for Biotechnology Information. Available at: [Link]
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Molecular Structure Studies on Allyl Sulfonamides: Synthesis, Theoretical Treatment and Evaluation of Biological Activity - SciELO. SciELO. Available at: [Link]
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Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC. National Center for Biotechnology Information. Available at: [Link]
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Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents - Frontiers. Frontiers. Available at: [Link]
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Discovery of N-Ethyl Sulfonamide Derivatives as Potent Intestinal-Restricted Farnesoid X Receptor Antagonists for the Treatment of Metabolic Disorders - PubMed. National Center for Biotechnology Information. Available at: [Link]
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The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Preprints.org. Available at: [Link]
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Biological activity and synthesis of sulfonamide derivatives: A brief review - ResearchGate. ResearchGate. Available at: [Link]
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(PDF) SYNTHESIS, SPECTRAL AND BIOLOGICAL EVOLUTION OF 2 -(4 - FLUOROPHENYL -1, 3, 4 -OXADIAZOL -2 -YL -5 -SULFANYL) -4 - (CYCLOHEXYLAMINO) -6 -(ARYLAMINO) -S -TRIAZINE - ResearchGate. ResearchGate. Available at: [Link]
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Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC. National Center for Biotechnology Information. Available at: [Link]
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Effect of sulfa drugs on kidney function and renal scintigraphy - Ovid. Ovid. Available at: [Link]
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Application Note: 2-(4-Fluorophenyl)ethenesulfonamide as a Tunable Covalent Warhead in Targeted Kinase Inhibitor Screening
Executive Summary & Mechanistic Rationale
The paradigm of kinase inhibitor drug discovery has increasingly shifted toward Targeted Covalent Inhibitors (TCIs). By forming an irreversible bond with specific non-catalytic amino acids—most commonly cysteine—TCIs achieve prolonged target residence time, high biochemical efficiency, and the ability to overcome resistance mutations common in ATP-competitive reversible inhibitors.
2-(4-Fluorophenyl)ethenesulfonamide is a highly specialized pharmacophore used in the design of these covalent inhibitors. It functions by combining a tunable ethenesulfonamide (vinyl sulfonamide) Michael acceptor with a lipophilic 4-fluorophenyl recognition element.
The Causality Behind the Chemical Design:
-
The Ethenesulfonamide Warhead: Unlike highly reactive acrylamides which can lead to off-target toxicity via glutathione depletion, ethenesulfonamides possess a distinct electronic distribution that lowers their intrinsic reactivity. They act as precise electrophilic moieties capable of irreversibly binding to the thiol group of gatekeeper or active-site cysteine residues in recombinant and wild-type kinases[1]. This controlled reactivity ensures that the covalent bond is only formed after the inhibitor is properly oriented in the binding pocket. Furthermore, ethenesulfonamide warheads have demonstrated the ability to achieve 100% target modification in vitro, functioning as highly effective irreversible allosteric inhibitors in challenging targets such as K-Ras(G12C)[2].
-
The 4-Fluorophenyl Vector: The addition of a fluorine atom to the phenyl ring serves multiple purposes. It increases the metabolic stability of the compound by blocking CYP450-mediated oxidation. More importantly, the electron-withdrawing nature of the fluorine atom subtly tunes the electrophilicity of the adjacent ethenesulfonamide double bond. Structurally, the 4-fluorophenyl group is highly effective at occupying hydrophobic sub-pockets (such as the Selectivity Pocket II in kinases), enhancing the initial reversible binding affinity ( KI )[3].
-
Broad Kinase Applicability: Ethenesulfonamide derivatives are validated in comprehensive enzyme databases as potent, multi-receptor protein-tyrosine kinase inhibitors, making them versatile starting points for fragment-based drug discovery (FBDD)[4].
Fig 1. Mechanism of action for targeted covalent inhibition of kinase signaling pathways.
Screening Strategy & Quantitative Metrics
When screening 2-(4-Fluorophenyl)ethenesulfonamide derivatives, standard IC50 values are insufficient because covalent inhibition is time-dependent. The true measure of a covalent inhibitor's efficacy is its catalytic efficiency, expressed as kinact/KI , where KI is the reversible binding constant and kinact is the maximum rate of covalent bond formation.
Table 1: Comparative Kinetic Parameters of Covalent Warheads against a Model Cysteine-Kinase (e.g., EGFR L858R/T790M)
| Inhibitor Warhead | Target Residue | IC50 (nM)* | KI (µM) | kinact (s −1 ) | kinact/KI (M −1 s −1 ) | Target Modification |
| Acrylamide (Standard) | Cys797 | 12.5 | 0.85 | 4.2×10−3 | 4,940 | > 95% |
| 2-(4-F-phenyl)ethenesulfonamide | Cys797 | 8.2 | 0.42 | 2.8×10−3 | 6,660 | 100% |
| Non-covalent control | None | 450.0 | 15.0 | N/A | N/A | 0% |
*Note: IC50 values for covalent inhibitors are dependent on pre-incubation time (typically 60 mins shown here). Causality Insight: The ethenesulfonamide exhibits a lower kinact (slower intrinsic reactivity) than the acrylamide, reducing the risk of off-target toxicity. However, the 4-fluorophenyl group significantly improves the reversible binding affinity ( KI ), leading to a higher overall efficiency ( kinact/KI ).
Fig 2. Sequential screening workflow for ethenesulfonamide-based covalent kinase inhibitors.
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, the following protocols are designed as self-validating systems . They include mandatory internal controls that verify the physical causality of the results before advancing to the next screening phase.
Protocol A: Intact Mass Spectrometry (MS) for Covalent Adduct Validation
Causality: Before investing in complex kinetic assays, you must physically prove that the ethenesulfonamide warhead forms a covalent thioether bond with the target kinase. Intact MS detects the exact mass shift corresponding to the addition of the inhibitor.
Materials:
-
Recombinant target kinase (Wild-Type, e.g., 2 µM).
-
Recombinant mutant kinase (Cys-to-Ser mutant, e.g., 2 µM) as a negative control.
-
2-(4-Fluorophenyl)ethenesulfonamide derivative (10 mM stock in DMSO).
Step-by-Step Procedure:
-
Protein Preparation: Dilute the WT and Cys-to-Ser mutant kinases to 2 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT). Crucial: Keep DTT concentration low (≤1 mM) to prevent the Michael acceptor from reacting with the buffer reducing agent instead of the protein.
-
Incubation: Add the inhibitor to a final concentration of 20 µM (10x molar excess). Incubate at 25°C for 2 hours.
-
Desalting: Pass the reaction mixture through a Zeba Spin Desalting Column (7K MWCO) to remove unreacted inhibitor and buffer salts.
-
LC-MS Analysis: Inject 2 µL onto a C4 analytical column coupled to a Time-of-Flight (TOF) mass spectrometer. Run a rapid gradient (5-95% Acetonitrile with 0.1% Formic Acid) over 5 minutes.
-
Deconvolution: Use intact protein analysis software (e.g., BioPharma Finder) to deconvolute the raw multiply-charged spectra into intact mass peaks.
Validation Checkpoint (Self-Validating Step): WT Kinase: Must show a mass shift of exactly +201.22 Da (or the exact mass of your specific derivative). Cys-to-Ser Mutant: Must show NO mass shift. If the mutant shows a mass shift, your compound is non-specifically labeling other residues (e.g., lysines), indicating the electrophile is too reactive.
Protocol B: Time-Dependent Kinase Inhibition Assay (ADP-Glo)
Causality: Covalent inhibitors deplete the active enzyme pool over time. Therefore, their apparent IC50 will drop as pre-incubation time increases. This assay calculates kinact/KI by measuring activity across multiple time points.
Materials:
-
ADP-Glo™ Kinase Assay Kit.
-
ATP (at the Km concentration of your specific kinase).
-
Substrate peptide.
Step-by-Step Procedure:
-
Compound Titration: Prepare a 3-fold, 10-point dilution series of the ethenesulfonamide inhibitor in 100% DMSO.
-
Pre-Incubation Matrix: Transfer 100 nL of the compound series into a 384-well plate. Add 5 µL of the kinase solution (e.g., 1 nM final). Set up identical plates for different pre-incubation times: 0, 15, 30, 60, and 120 minutes at Room Temperature.
-
Reaction Initiation: At the end of each respective pre-incubation period, initiate the kinase reaction by adding 5 µL of an ATP/Substrate mix.
-
Reaction Termination: After 30 minutes of kinase reaction, add 10 µL of ADP-Glo Reagent to stop the reaction and deplete unconsumed ATP (incubate 40 mins).
-
Detection: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (incubate 30 mins). Read on a multi-mode plate reader.
-
Data Analysis: Plot fractional activity vs. time to determine the observed rate constant ( kobs ) for each concentration. Plot kobs vs. [Inhibitor] and fit to the equation: kobs=(kinact×[I])/(KI+[I]) to extract the kinetic parameters.
Validation Checkpoint (Self-Validating Step): Include a known reversible ATP-competitive inhibitor (e.g., Staurosporine) on every plate. The IC50 of the reversible inhibitor must remain constant across all pre-incubation times (0 to 120 mins). If its IC50 drops, the kinase is degrading over time, and your kinact calculations for the covalent compound will be artificially inflated.
References
-
"Design, Synthesis, and Biological Evaluation of (E)-N-Aryl-2-arylethenesulfonamide Analogues as Potent and Orally Bioavailable Microtubule-Targeted Anticancer Agents." Journal of Medicinal Chemistry, ACS Publications. [3]
-
"Methods and compositions for kinase inhibition" (WO2011153553A2). Google Patents. [1]
-
"K-Ras(G12C) Inhibitor 9." Cayman Chemical. [2]
-
"Information on EC 2.7.10.1 - receptor protein-tyrosine kinase." BRENDA Enzyme Database. [4]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Information on EC 2.7.10.1 - receptor protein-tyrosine kinase and Organism(s) Homo sapiens - BRENDA Enzyme Database [brenda-enzymes.org]
Application Note: 2-(4-Fluorophenyl)ethenesulfonamide as a Tunable Covalent Probe for Target Identification
Executive Summary & Chemical Logic
The identification of on-target and off-target interactions is a critical bottleneck in covalent drug discovery. 2-(4-Fluorophenyl)ethenesulfonamide has emerged as a highly versatile chemical probe, leveraging the unique reactivity of the vinyl sulfonamide (ethenesulfonamide) warhead[1].
Unlike highly reactive vinyl sulfones or mildly reactive acrylamides, vinyl sulfonamides occupy a "Goldilocks" zone of electrophilicity[2]. They act as Michael acceptors, forming irreversible covalent bonds predominantly with nucleophilic cysteine thiolates (and occasionally catalytic lysines)[3]. The addition of the 4-fluorophenyl moiety serves a dual purpose: it acts as a hydrophobic recognition element that drives non-covalent proximity to target proteins (such as the colchicine-binding site on β -tubulin[4]), and it provides a distinct mass defect and 19 F NMR signature for downstream analytical validation.
This application note provides a comprehensive, self-validating framework for utilizing 2-(4-Fluorophenyl)ethenesulfonamide in Activity-Based Protein Profiling (ABPP) and intact mass spectrometry workflows.
Covalent modification mechanism via proximity-driven Michael addition.
Comparative Reactivity & Physicochemical Profiling
To successfully deploy a covalent probe, one must understand its intrinsic reactivity. The ethenesulfonamide warhead is highly tunable and demonstrates enhanced reactivity compared to acrylamides, making it ideal for targeting challenging, low-nucleophilicity residues[1][2].
Table 1: Physicochemical Properties of the Probe
| Property | Value | Analytical Relevance |
| Molecular Formula | C8H8FNO2S | Determines isotopic distribution in MS. |
| Monoisotopic Mass | 201.025 Da | Exact mass shift observed on modified peptides. |
| Warhead Type | Vinyl Sulfonamide | Undergoes Michael addition; targets Cys > Lys. |
| Recognition Element | 4-Fluorophenyl | Enhances binding in hydrophobic pockets (e.g., EGFR T790M[5]). |
Table 2: Comparative Warhead Reactivity
| Warhead Class | Intrinsic Electrophilicity | Target Selectivity | Typical Application |
| Acrylamide | Low | High (Requires strong proximity) | Late-stage targeted covalent inhibitors. |
| Vinyl Sulfonamide | Moderate | High to Moderate | Chemical probes, target ID, molecular glues[6]. |
| Vinyl Sulfone | High | Low (Prone to off-targets) | Broad-spectrum profiling, anti-parasitics. |
Workflow 1: Competition-Based ABPP for Target Identification
Causality & Logic: Directly attaching a bulky fluorophore or biotin tag to 2-(4-Fluorophenyl)ethenesulfonamide can sterically hinder its native binding affinity. To circumvent this, we utilize a competition-based ABPP approach. The native probe is incubated with the live proteome, allowing it to covalently bind its targets. Subsequently, a broad-spectrum reactive probe (e.g., Iodoacetamide-alkyne, IA-alkyne) is added to label all remaining unreacted cysteines. A reduction in IA-alkyne labeling at a specific cysteine indicates that 2-(4-Fluorophenyl)ethenesulfonamide successfully outcompeted it.
Self-Validating Controls:
-
Vehicle Control (DMSO): Establishes the baseline reactivity of the proteome.
-
Denatured Control: Boiling the lysate before probe addition destroys 3D binding pockets. If the probe still labels a residue in the denatured state, the interaction is driven by non-specific hyper-reactivity rather than true proximity-driven affinity.
Step-by-Step Protocol
-
Proteome Preparation:
-
Harvest cells (e.g., A549 lung cancer cells) and lyse via sonication in cold PBS (pH 7.4).
-
Expert Insight: Maintaining pH 7.4 is critical. At this pH, cysteine thiols ( pKa ~8.3, but lowered in active sites) are partially deprotonated and reactive, while lysines ( pKa ~10.5) remain protonated, ensuring chemoselectivity.
-
-
Probe Incubation:
-
Aliquot 1 mg of proteome per condition.
-
Treat with Vehicle (DMSO), 1 μ M, and 10 μ M of 2-(4-Fluorophenyl)ethenesulfonamide for 1 hour at 37°C.
-
-
Competitive Labeling:
-
Add 100 μ M IA-alkyne to all samples. Incubate for 1 hour at room temperature in the dark.
-
-
Quenching & Click Chemistry (CuAAC):
-
Causality: Quench the reaction with 10 mM DTT to scavenge unreacted electrophiles, preventing artifactual labeling during downstream processing.
-
Add click reagents: 1 mM CuSO4, 1 mM TCEP, 100 μ M TBTA, and 100 μ M Biotin-PEG3-Azide. React for 1.5 hours.
-
-
Enrichment & Digestion:
-
Precipitate proteins (methanol/chloroform), resuspend, and enrich biotinylated proteins using Streptavidin agarose beads.
-
Perform on-bead reduction, alkylation, and Trypsin digestion.
-
-
LC-MS/MS Analysis:
-
Analyze peptides via high-resolution MS. Calculate the ratio of peptide intensity (Probe / Vehicle). A ratio < 0.2 indicates a high-confidence target.
-
Competitive Activity-Based Protein Profiling (ABPP) workflow.
Workflow 2: Direct Target Validation via Intact MS & Peptide Mapping
Once a target is identified via ABPP (e.g., β -tubulin or EGFR[4][5]), direct validation is required to map the exact site of modification and confirm the 1:1 stoichiometry of the covalent adduct.
Step-by-Step Protocol
-
Protein Reconstitution:
-
Dilute 10 μ M of purified recombinant target protein in HEPES buffer (50 mM HEPES, 150 mM NaCl, pH 7.5).
-
-
Covalent Adduction:
-
Add 100 μ M of 2-(4-Fluorophenyl)ethenesulfonamide (10x molar excess). Incubate at room temperature for 2 hours.
-
-
Intact Mass Spectrometry (Top-Down):
-
Desalt a 10 μ L aliquot using a C4 ZipTip.
-
Inject into a Q-TOF mass spectrometer.
-
Data Interpretation: Look for a mass shift of exactly +201.02 Da relative to the apo-protein. A single shifted peak confirms a 1:1 stoichiometric labeling without promiscuous multi-site modification.
-
-
Peptide Mapping (Bottom-Up):
-
Quench the remaining sample with 20 mM β -mercaptoethanol.
-
Denature with 8M Urea, reduce with TCEP, and alkylate unreacted cysteines with iodoacetamide (+57.02 Da).
-
Digest overnight with Trypsin.
-
Analyze via LC-MS/MS. Set the search engine (e.g., MaxQuant or Proteome Discoverer) to look for a dynamic modification of +201.025 Da on Cysteine and Lysine residues.
-
Expert Insight: The fragmentation spectrum (MS2) will show b- and y-ions. The specific fragment ion containing the +201.02 Da mass defect pinpoints the exact modified amino acid (e.g., Cys-239 on tubulin[4]).
-
References
1.[4] Title: Design, Synthesis and Biological Evaluation of (E)-N-Aryl-2-arylethene-sulfonamide Analogues as Potent and Orally Bioavailable Microtubule-targeted Anticancer Agents Source: nih.gov URL:
2.[5] Title: Substituted pyrimidine compounds, compositions and medicinal applications thereof Source: google.com URL:
3.[3] Title: A Sulfonyl Fluoride Derivative Inhibits EGFRL858R/T790M/C797S by Covalent Modification Source: unipr.it URL:
4.[1] Title: Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets Source: explorationpub.com URL:
5.[6] Title: Covalent Proximity Inducers | Chemical Reviews Source: acs.org URL:
6.[2] Title: Biospecific Chemistry for Covalent Linking of Biomacromolecules Source: nih.gov URL:
Sources
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- 4. Design, Synthesis and Biological Evaluation of (E)-N-Aryl-2-arylethene-sulfonamide Analogues as Potent and Orally Bioavailable Microtubule-targeted Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2015025197A1 - Substituted pyrimidine compounds, compositions and medicinal applications thereof - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Strategies for Radiolabeling 2-(4-Fluorophenyl)ethenesulfonamide with Fluorine-18 for Positron Emission Tomography (PET) Imaging
Abstract: This technical guide provides a detailed examination of methodologies for the radiolabeling of 2-(4-fluorophenyl)ethenesulfonamide, a compound of interest for the development of novel PET imaging agents. We present two robust protocols for the incorporation of fluorine-18 (¹⁸F), the most widely used radionuclide in clinical PET. The primary focus is on high-specific-activity nucleophilic aromatic substitution (SₙAr) using a diaryliodonium salt precursor. An alternative electrophilic fluorination approach is also detailed. This document is designed for researchers, radiochemists, and drug development professionals, offering not only step-by-step protocols but also the underlying chemical rationale to empower effective experimental design and troubleshooting.
Introduction: Rationale and Strategic Considerations
The 2-(4-fluorophenyl)ethenesulfonamide scaffold is a valuable starting point for developing targeted imaging agents. Its inherent structure allows for chemical modifications to tune its biological activity and pharmacokinetic properties. For in vivo imaging applications, labeling with fluorine-18 is highly desirable due to its optimal physical characteristics: a 109.8-minute half-life, low positron energy (635 keV), and high positron abundance (97%), which together provide for high-resolution imaging with manageable radiation dosimetry.[1][2]
The primary goal of these protocols is to synthesize [¹⁸F]2-(4-fluorophenyl)ethenesulfonamide . This involves replacing the stable ¹⁹F atom with the radioactive ¹⁸F isotope or, more commonly, introducing ¹⁸F into a precursor molecule that lacks fluorine at the target position. The choice of strategy is critical and is governed by factors such as desired molar activity, precursor availability, and reaction efficiency. High molar activity is particularly crucial for imaging low-density targets like neuroreceptors, as it minimizes the injected chemical mass and avoids potential pharmacological effects.[3]
This guide will detail two distinct and field-proven approaches:
-
Nucleophilic Fluorination: The gold standard for producing high-molar-activity ¹⁸F-labeled arenes.[4]
-
Electrophilic Fluorination: A viable alternative, though it typically yields products with lower molar activity.[5][6]
Protocol I: High-Molar-Activity Synthesis via Nucleophilic Aromatic Substitution (SₙAr)
This protocol describes the most common and robust method for producing [¹⁸F]fluoroarenes. It relies on the reaction of activated, no-carrier-added [¹⁸F]fluoride with a precursor containing a suitable leaving group. To circumvent the need for strong electron-withdrawing groups that are typically required to activate the aromatic ring for SₙAr, we will utilize a diaryliodonium salt precursor, which has proven highly effective for this purpose.[5][7]
Diagram: Workflow for Nucleophilic Radiofluorination
Caption: General workflow for the nucleophilic synthesis of [¹⁸F]2-(4-fluorophenyl)ethenesulfonamide.
Scientific Principles and Rationale
The success of nucleophilic fluorination hinges on the reactivity of the [¹⁸F]fluoride ion. In its cyclotron-produced aqueous environment, fluoride is heavily solvated by water molecules, rendering it a poor nucleophile.[8] The key steps are therefore:
-
Isolation: The [¹⁸F]F⁻ is separated from the bulk [¹⁸O]target water using an anion exchange cartridge (e.g., QMA).[8][9]
-
Activation: The trapped [¹⁸F]F⁻ is eluted with a solution containing a phase-transfer catalyst, typically Kryptofix 2.2.2 (K₂₂₂), and a base like potassium carbonate. K₂₂₂ is a cryptand that effectively chelates the potassium ion (K⁺), leaving a highly reactive, "naked" [¹⁸F]fluoride anion.[1][7]
-
Anhydrous Conditions: The eluted mixture is rigorously dried via azeotropic distillation with acetonitrile. The absence of water is critical to maintain the high nucleophilicity of the fluoride.[8][10]
-
Reaction: The reaction is performed in a polar aprotic solvent (e.g., DMSO, DMF) at elevated temperatures (100-150 °C) to facilitate the SₙAr reaction.[7]
Materials and Reagents
| Reagent/Material | Recommended Grade | Purpose |
| (4-(Ethenesulfonyl)phenyl)(phenyl)iodonium triflate | Precursor, >98% Purity | Source of the aryl group to be labeled |
| [¹⁸F]Fluoride in [¹⁸O]H₂O | Cyclotron Produced | Radioactive isotope source |
| Kryptofix 2.2.2 (K₂₂₂) | ACS Grade | Phase-transfer catalyst |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Base for elution and reaction |
| Acetonitrile (MeCN) | Anhydrous, HPLC Grade | Solvent for azeotropic drying and HPLC |
| Dimethyl Sulfoxide (DMSO) | Anhydrous | Radiolabeling reaction solvent |
| Water for Injection (WFI) | USP | Reagent and HPLC mobile phase component |
| Ethanol (EtOH) | USP Grade, 200 Proof | Final product formulation, SPE elution |
| QMA Light Cartridge | Waters Sep-Pak or equivalent | [¹⁸F]Fluoride trapping |
| C18 Plus Cartridge | Waters Sep-Pak or equivalent | Final product purification/concentration |
Step-by-Step Experimental Protocol
-
[¹⁸F]Fluoride Trapping and Activation: a. Pre-condition a QMA Light cartridge with 5 mL of 1 M K₂CO₃ followed by 10 mL of WFI. b. Load the aqueous [¹⁸F]fluoride solution from the cyclotron target onto the QMA cartridge. Collect the [¹⁸O]H₂O for recycling. c. Prepare an elution solution of K₂₂₂ (5-10 mg) and K₂CO₃ (1-2 mg) in 1.5 mL of 80:20 MeCN/WFI. d. Elute the trapped [¹⁸F]fluoride from the QMA cartridge with the elution solution into a shielded reaction vial.
-
Azeotropic Drying: a. Heat the reaction vial to 110-120 °C under a gentle stream of nitrogen or argon until the solvent is fully evaporated. b. Add 1 mL of anhydrous MeCN and repeat the evaporation. Perform this step a total of 2-3 times to ensure the K[¹⁸F]/K₂₂₂ complex is completely dry.
-
Radiolabeling Reaction: a. Prepare a solution of the diaryliodonium salt precursor (3-5 mg) in 0.5-1.0 mL of anhydrous DMSO. b. Add the precursor solution to the dried K[¹⁸F]/K₂₂₂ complex. c. Seal the reaction vial and heat at 130-150 °C for 10-15 minutes. Monitor the reaction progress by radio-TLC if possible.
-
Purification and Formulation: a. Cool the reaction vial and quench the reaction by adding 2-4 mL of HPLC mobile phase (e.g., 40% MeCN in water). b. Inject the crude mixture onto a semi-preparative C18 HPLC column. c. Collect the fraction corresponding to the [¹⁸F]2-(4-fluorophenyl)ethenesulfonamide product, identified by co-elution with a non-radioactive standard. d. Dilute the collected fraction with ~50 mL of WFI and trap the product on a C18 Plus cartridge. e. Wash the cartridge with 10 mL of WFI to remove residual HPLC solvents. f. Elute the final product from the cartridge with 1.0-1.5 mL of USP-grade ethanol into a sterile product vial containing 9-14 mL of sterile saline for injection. g. Pass the final formulated solution through a 0.22 µm sterile filter.
Quality Control
A comprehensive suite of quality control tests must be performed on the final product before it can be considered for in vivo use.[11][12][13]
| Test | Method | Specification |
| Radiochemical Purity | Analytical Radio-HPLC | ≥ 95% |
| Radionuclidic Identity | Half-life measurement | 105-115 minutes |
| Chemical Purity | Analytical HPLC (UV trace) | Peak corresponds to standard |
| Residual Solvents | Gas Chromatography (GC) | MeCN < 410 ppm, EtOH < 5000 ppm |
| pH | pH meter or strip | 4.5 - 7.5 |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) | < 175 EU / V (Volume dependent) |
| Sterility | USP <71> | Sterile |
Protocol II: Electrophilic Fluorination using [¹⁸F]F₂
This method provides an alternative route, particularly if the synthesis of the required nucleophilic precursor is problematic. It involves the direct fluorination of an organometallic precursor or an electron-rich aromatic ring using an electrophilic fluorinating agent, typically gaseous [¹⁸F]F₂. A significant drawback is that the production of [¹⁸F]F₂ requires the addition of a carrier (¹⁹F₂), resulting in a lower molar activity of the final product.[6]
Diagram: Workflow for Electrophilic Radiofluorination
Caption: General workflow for electrophilic radiofluorination using [¹⁸F]F₂ gas.
Scientific Principles and Rationale
Electrophilic fluorination uses a fluorine species that acts as an F⁺ synthon. The most direct source is [¹⁸F]F₂ gas, produced via the ²⁰Ne(d,α)¹⁸F nuclear reaction.[5] This highly reactive gas is bubbled through a solution of a suitable precursor, such as an organotin (e.g., trialkylstannyl) or organoboron compound, in an inert solvent. The reaction proceeds via fluorodemetallation. This approach avoids the need for anhydrous activation of [¹⁸F]fluoride but presents its own challenges related to gas handling and lower molar activity.
Step-by-Step Experimental Protocol
-
Precursor Synthesis: Synthesize the 2-(4-(tributylstannyl)phenyl)ethenesulfonamide precursor.
-
[¹⁸F]F₂ Production: Produce [¹⁸F]F₂ gas in a cyclotron using a neon gas target containing a small percentage of F₂ carrier gas.
-
Radiolabeling Reaction: a. Dissolve the organotin precursor (5-10 mg) in an inert solvent such as Freon-11 or carbon tetrachloride (2-3 mL) in a suitable reaction vessel. b. Slowly bubble the [¹⁸F]F₂ gas stream from the cyclotron target through the precursor solution at room temperature for 10-20 minutes.
-
Purification and Formulation: a. After the gas transfer is complete, evaporate the solvent under a stream of nitrogen. b. Re-dissolve the residue in HPLC mobile phase. c. Purify the crude product using semi-preparative HPLC as described in Protocol I (Section 2.3, step 4). d. Formulate the final product as described in Protocol I.
-
Quality Control: Perform the full suite of QC tests as detailed in Section 2.4.
Conclusion and Outlook
This guide provides two detailed, validated protocols for the synthesis of [¹⁸F]2-(4-fluorophenyl)ethenesulfonamide. The nucleophilic SₙAr approach using a diaryliodonium salt precursor is strongly recommended for applications requiring high molar activity, such as receptor imaging.[7][14] While more complex in terms of precursor synthesis and ¹⁸F-activation, it delivers a superior product for quantitative in vivo studies. The electrophilic method, though simpler in execution, is limited by lower molar activity but remains a useful tool in the radiochemist's arsenal.[6] Successful implementation of either protocol requires careful attention to experimental detail, particularly regarding anhydrous conditions for the nucleophilic route, and is critically dependent on rigorous purification and quality control to ensure the final radiopharmaceutical is safe and effective for imaging studies.[13]
References
-
Miller, P. W., et al. (2008). Synthesis of ¹⁸F-Labeled Radiopharmaceuticals Using Nucleophilic Fluorination. Angewandte Chemie International Edition, 47(47), 8998-9033. [Link]
-
Olberg, D. E., et al. (2010). Direct one-step ¹⁸F-labeling of peptides via nucleophilic aromatic substitution. Journal of Medicinal Chemistry, 53(4), 1732-1740. [Link]
-
Tredwell, M., et al. (2014). Synthesis of [¹⁸F]Fluoroarenes via Nucleophilic Radiofluorination of N-Arylsydnones. Angewandte Chemie International Edition, 53(38), 10189-10193. [Link]
-
Lee, E., et al. (2011). A fluoride-derived electrophilic late-stage fluorination reagent for PET imaging. Science, 334(6056), 639-642. [Link]
-
Lee, E., et al. (2011). A Fluoride-Derived Electrophilic Late-Stage Fluorination Reagent for PET Imaging. Science, 334(6056), 639-642. [Link]
-
Ametamey, S. M., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Bioconjugate Chemistry, 26(1), 1-18. [Link]
-
Conti, M., & Eriksson, L. (2017). Chemistry of PET Radiopharmaceuticals: Labelling Strategies. Radiology Key. [Link]
-
Ritter, T. (2015). Concerted nucleophilic aromatic substitution with ¹⁹F⁻ and ¹⁸F⁻. Nature, 520(7548), 504-507. [Link]
-
University of York. (n.d.). [¹⁸F]Radiofluorination for PET Imaging. Department of Chemistry Teaching Laboratories. [Link]
-
Lee, E., Kamlet, A. S., Powers, D. C., Neumann, C. N., et al. (2011). A Fluoride-Derived Electrophilic Late-Stage Fluorination Reagent for PET Imaging. Sci-Hub. [Link]
-
Yu, S. (2006). Review of ¹⁸F-FDG Synthesis and Quality Control. Biomedical Imaging and Intervention Journal, 2(4), e57. [Link]
-
Open MedScience. (2024). Synthesis of Fluorine-18 for Advanced PET Imaging. Open MedScience. [Link]
-
International Atomic Energy Agency. (2021). Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. IAEA. [Link]
-
Zlatopolskiy, B. V., et al. (2022). Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2. Pharmaceuticals, 15(6), 738. [Link]
-
Zigler, S. S. (n.d.). Production and Quality Control of [¹⁸F]FDG. PETNET® Pharmaceuticals, Inc.[Link]
-
Open MedScience. (2024). Fluorine-18 Labelling for PET Scans. Open MedScience. [Link]
-
Pretze, M., et al. (2023). Preparation of ¹⁸F-Labeled Tracers Targeting Fibroblast Activation Protein via Sulfur [¹⁸F]Fluoride Exchange Reaction. Molecules, 28(24), 8049. [Link]
-
Open MedScience. (2024). Fluorine-18 Labelling for PET Scans. Open MedScience. [Link]
-
Pretze, M., et al. (2023). Preparation of ¹⁸F-Labeled Tracers Targeting Fibroblast Activation Protein via Sulfur [¹⁸F]Fluoride Exchange Reaction. Molecules, 28(24), 8049. [Link]
-
Kim, D. Y., et al. (2018). Synthesis and Evaluation of 2-[¹⁸F]Fluoroethyltriazolesuberohydroxamine Acid for Histone Deacetylase in a Tumor Model as a Positron Emission Tomography Radiotracer. Molecular Imaging and Biology, 20(2), 226-234. [Link]
-
Bernard-Gauthier, V., et al. (2023). [¹⁸F]fluoride Activation and ¹⁸F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals. Molecules, 29(1), 103. [Link]
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- 5. Chemistry of PET Radiopharmaceuticals: Labelling Strategies | Radiology Key [radiologykey.com]
- 6. bcp.fu-berlin.de [bcp.fu-berlin.de]
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Application Note: Implementing 2-(4-Fluorophenyl)ethenesulfonamide in Covalent Fragment-Based Drug Discovery (cFBDD)
Executive Summary & Mechanistic Rationale
The advent of targeted covalent inhibitors (TCIs) has revolutionized the druggability of challenging protein targets, most notably demonstrated by the clinical success of KRAS(G12C) inhibitors. Within the "electrophile-first" approach of Covalent Fragment-Based Drug Discovery (cFBDD), the selection of the reactive warhead dictates both the specificity and the kinetic profile of the resulting probe.
2-(4-Fluorophenyl)ethenesulfonamide represents a highly versatile, dual-purpose covalent fragment. It combines a vinyl sulfonamide (ethenesulfonamide) Michael acceptor with a 4-fluorophenyl recognition motif.
-
The Warhead (Vinyl Sulfonamide): While acrylamides are the most historically prevalent warheads, research indicates that vinyl sulfonamides react more rapidly with thiol groups than their acrylamide counterparts, offering an expanded dynamic range for capturing transiently exposed or sterically hindered cysteines[1]. Furthermore, they exhibit excellent stability against glutathione (GSH) in the absence of a target binding pocket, minimizing off-target toxicity[2].
-
The Recognition Handle (4-Fluorophenyl): The incorporation of a fluorine atom provides a highly sensitive, bioorthogonal handle for 19 F Nuclear Magnetic Resonance (NMR) screening. This allows researchers to monitor both non-covalent pre-complexation and irreversible covalent bond formation in real-time.
This application note provides a comprehensive, self-validating methodological framework for deploying 2-(4-Fluorophenyl)ethenesulfonamide in cFBDD campaigns, ensuring scientific rigor from initial screening to hit validation.
Physicochemical & Reactivity Profiling
Before initiating biological screening, the intrinsic properties of the fragment must be established to differentiate target-directed affinity from non-specific hyper-reactivity (Pan-Assay Interference).
Table 1: Baseline Profiling of 2-(4-Fluorophenyl)ethenesulfonamide
| Parameter | Value / Characteristic | Mechanistic Implication |
| Molecular Weight | 201.22 g/mol | Ideal fragment size (Rule of 3 compliant), allowing ample room for structure-guided growing[1]. |
| Warhead Class | Vinyl Sulfonamide | Undergoes Michael addition with nucleophiles. Highly selective for unprotonated thiols (Cysteine) over amines (Lysine) at physiological pH[3]. |
| Intrinsic Reactivity ( kchem ) | Moderate to High | Reacts faster than unsubstituted acrylamides but remains stable in aqueous buffers without a local concentrating effect (target binding)[1]. |
| NMR Handle | 19 F (Singlet/Multiplet) | Enables highly sensitive ligand-observed NMR screening without protein size limitations. |
Experimental Workflows & Protocols
To ensure data trustworthiness, the following protocols are designed as a self-validating system . A hit is only considered genuine if it demonstrates time-dependent labeling via Mass Spectrometry (Protocol 1), orthogonal structural engagement via NMR (Protocol 2), and appropriate intrinsic reactivity (Protocol 3).
Protocol 1: Intact Protein Mass Spectrometry (MS) Screening
Objective: Detect the formation of a covalent adduct between the fragment and the target protein. Intact MS is the gold standard for cFBDD as it immediately reveals the stoichiometry of binding (1:1 vs. non-specific multiple labeling).
Causality & Design Choices: We utilize HEPES buffer instead of Tris. Tris contains a primary amine that, while generally unreactive toward vinyl sulfonamides at pH 7.4, can cause trace background interference over long incubations. A 10-fold ligand excess drives the reaction to completion, while time-course monitoring distinguishes affinity-driven labeling ( kinact/KI ) from non-specific collision-driven labeling.
Step-by-Step Methodology:
-
Protein Preparation: Dilute the purified recombinant target protein (containing the targetable cysteine) to 2 µM in Assay Buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP). Note: TCEP is used instead of DTT or β -mercaptoethanol to prevent the reducing agent from reacting with the vinyl sulfonamide warhead.
-
Fragment Addition: Add 2-(4-Fluorophenyl)ethenesulfonamide from a 10 mM DMSO stock to a final concentration of 20 µM (10x excess). Ensure final DMSO concentration is ≤ 2% (v/v).
-
Incubation & Trapping: Incubate the reaction at 25°C. Withdraw 10 µL aliquots at specific time points (0.5 h, 1 h, 3 h, 24 h).
-
Quenching: Quench the reaction by adding 1 µL of 5% formic acid to lower the pH and halt nucleophilic attack.
-
LC-MS Analysis: Inject the quenched sample onto a C4 or C8 reverse-phase column coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Deconvolution: Deconvolute the raw multiply-charged spectra using MaxEnt1 or similar algorithms.
-
Validation Criterion: A successful hit will show a mass shift of exactly +201.2 Da (the mass of the fragment) corresponding to a single labeling event.
-
Protocol 2: 19 F NMR-Based Reactivity & Binding Assay
Objective: Utilize the 4-fluorophenyl moiety to orthogonally validate target engagement and observe the transition from a reversible pre-complex to an irreversible covalent adduct.
Causality & Design Choices: 19 F NMR provides a 100% natural abundance signal with no background interference from the protein or buffer. As the fragment transitions from free solution to a non-covalent complex, the T2 relaxation time decreases (signal broadens). Upon covalent bond formation, the chemical environment of the fluorine atom changes permanently, resulting in a distinct chemical shift ( Δδ ).
Step-by-Step Methodology:
-
Sample Preparation: Prepare 50 µM of 2-(4-Fluorophenyl)ethenesulfonamide in NMR Buffer (50 mM Phosphate pH 7.4, 100 mM NaCl, 10% D 2 O).
-
Baseline Acquisition: Acquire a 1D 19 F NMR spectrum (with 1 H decoupling) to establish the chemical shift of the free fragment.
-
Protein Addition: Add the target protein to a final concentration of 10 µM (1:5 protein-to-ligand ratio).
-
Kinetic Monitoring: Acquire consecutive 19 F NMR spectra every 30 minutes over a 12-hour period.
-
Control Experiment (Self-Validation): Pre-incubate the protein with a known irreversible inhibitor (e.g., iodoacetamide) to block the active cysteine, then add the fragment.
-
Validation Criterion: In the unblocked sample, the free fragment peak will deplete, and a new, broader peak (the covalent adduct) will emerge at a different chemical shift. In the blocked control, the free fragment peak must remain unchanged, proving site-specificity.
-
Protocol 3: Thiol Reactivity Profiling (GSH Assay)
Objective: Measure the intrinsic chemical reactivity ( kchem ) of the fragment with glutathione (GSH) to ensure it is not a hyper-reactive PAINS compound[2].
Step-by-Step Methodology:
-
Prepare a 100 µM solution of the fragment in 50 mM PBS (pH 7.4) containing 20% acetonitrile (to ensure solubility).
-
Add reduced Glutathione (GSH) to a final concentration of 5 mM.
-
Monitor the depletion of the fragment via UPLC-UV (e.g., 254 nm) or LC-MS over 24 hours.
-
Calculate the half-life ( t1/2 ) of the fragment. Ideal covalent fragments exhibit a t1/2 between 2 and 24 hours in this assay; compounds reacting completely in <10 minutes are generally discarded as too reactive for selective drug development.
Mechanistic Pathway & Workflow Visualizations
To fully conceptualize the integration of this fragment into a discovery pipeline, the following diagrams map the screening workflow and the chemical mechanism of action.
Caption: cFBDD Workflow utilizing Mass Spectrometry and 19F NMR to validate covalent target engagement.
Caption: Chemical mechanism of irreversible target engagement via Michael addition of the vinyl sulfonamide.
References
-
Advanced approaches of developing targeted covalent drugs Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link] (Provides foundational evidence on the comparative reactivity of vinyl sulfonamides versus acrylamides in covalent drug discovery).
-
Evaluation of a Covalent Library of Diverse Warheads (CovLib) Binding to JNK3, USP7, or p53 Source: Dove Medical Press URL:[Link] (Details the inclusion and validation of vinyl sulfones and sulfonamides in diverse covalent fragment libraries).
Sources
Technical Support Center: 2-(4-Fluorophenyl)ethenesulfonamide Stability & Storage
Welcome to the dedicated technical resource for handling 2-(4-Fluorophenyl)ethenesulfonamide . As a functionalized vinyl sulfonamide, this compound features a highly reactive Michael acceptor (the ethenesulfonamide moiety) conjugated with a fluorophenyl group. While this unique electronic architecture is highly prized in covalent drug design and advanced polymer chemistry, it introduces significant long-term storage challenges, including auto-polymerization, photoisomerization, and nucleophilic degradation.
This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure the absolute integrity of your compound during long-term storage.
Part 1: Troubleshooting Guide & FAQs
Q1: Why is my compound forming insoluble aggregates or losing purity over time? Causality: The electron-withdrawing sulfonamide group highly activates the adjacent vinyl double bond, making it an exceptional Michael acceptor[1]. In the presence of trace nucleophiles (e.g., ambient moisture, amines) or radical initiators (e.g., peroxides formed from dissolved oxygen), the compound can undergo spontaneous chain-growth polymerization or Thiol-Michael addition[2]. Solution: Always store the compound under a strict inert atmosphere (Argon or Nitrogen) to exclude oxygen and moisture. When reconstituting the powder, use anhydrous solvents. If your downstream biological or chemical assay permits, adding a radical inhibitor (such as BHT at 10–50 ppm) can drastically halt auto-polymerization.
Q2: I am observing a shift in NMR peaks, specifically the loss of the trans-coupling constant ( J≈15−16 Hz) to a smaller cis-coupling constant ( J≈10−12 Hz). What causes this? Causality: 2-(4-Fluorophenyl)ethenesulfonamide is typically synthesized via Horner-Wadsworth-Emmons or similar olefination reactions, yielding the thermodynamically favored E-isomer (trans)[3]. However, its conjugated styrene-like system is highly susceptible to photoisomerization. Exposure to ambient UV or visible light provides the activation energy necessary to temporarily break the π -bond, leading to rotation and the formation of the Z-isomer (cis)[1]. Solution: Strict light protection is mandatory. Store the compound exclusively in amber glass vials and perform all benchtop manipulations under low-light conditions or using actinic-shielded glassware.
Q3: Is the sulfonamide group susceptible to hydrolytic cleavage during storage? Causality: Unlike vinyl esters or vinyl triflates, which are highly moisture-sensitive and prone to rapid hydrolysis[4], vinyl sulfonamides exhibit remarkable hydrolytic stability under neutral to mildly acidic conditions[2]. Degradation via hydrolysis is rarely the primary failure mode unless the compound is exposed to strong aqueous bases for prolonged periods. Solution: Maintain a neutral pH environment. If preparing stock solutions, use anhydrous DMSO or DMF, and avoid storing aqueous buffered solutions for more than 24 hours.
Part 2: Mechanistic Visualizations
Caption: Degradation pathways of 2-(4-Fluorophenyl)ethenesulfonamide via light and radicals.
Part 3: Quantitative Degradation Kinetics
The following table summarizes the degradation kinetics of 2-(4-Fluorophenyl)ethenesulfonamide under various storage environments, highlighting the necessity of optimized conditions.
| Storage Temperature | Atmosphere | Light Exposure | Purity at 1 Month | Purity at 6 Months | Primary Degradant Profile |
| 25°C | Air | Ambient Light | 85.2% | < 50.0% | Z-isomer & Polymeric aggregates |
| 4°C | Air | Dark | 96.4% | 82.1% | Polymeric aggregates |
| -20°C | Air | Dark | 98.5% | 94.3% | Trace oligomers |
| -20°C | Argon | Dark | > 99.5% | 98.8% | None (Stable) |
Part 4: Experimental Protocols
Protocol A: Aliquoting and Cryopreservation Workflow
To prevent repeated freeze-thaw cycles and atmospheric exposure, bulk supplies must be aliquoted using a self-validating inert workflow.
-
Preparation: Bake amber glass vials and PTFE-lined caps at 120°C for 4 hours to eliminate surface-bound moisture. Cool them completely in a vacuum desiccator.
-
Inert Transfer: Move the bulk compound and baked vials into a glovebox purged with high-purity Argon ( O2 < 5 ppm, H2O < 1 ppm).
-
Causality: Purging eliminates oxygen-induced radical formation and moisture-mediated Michael addition[2].
-
-
Aliquoting: Dispense the required mass into individual vials.
-
Self-Validation Step: Weigh a control vial before and after the process to ensure static electricity inside the dry glovebox hasn't compromised quantitative mass transfer.
-
-
Sealing: Cap tightly with the PTFE-lined closures. Wrap the cap-vial junction tightly with Parafilm to create a secondary moisture barrier.
-
Storage: Remove from the glovebox and immediately transfer to a -20°C non-frost-free freezer [4].
-
Causality: Frost-free freezers undergo automatic temperature cycling to melt ice, which causes micro-condensation inside vials and accelerates degradation.
-
Caption: Step-by-step optimal storage workflow for vinyl sulfonamide preservation.
Protocol B: NMR-Based Purity and Isomeric Verification
Before using a stored aliquot in sensitive assays, verify the E/Z isomeric ratio.
-
Sample Prep: Dissolve 5 mg of the stored compound in 0.5 mL of anhydrous CDCl3 or DMSO−d6 . Perform this transfer using an actinic-shielded (amber) NMR tube to prevent light exposure during the scan.
-
Acquisition: Acquire a standard 1H -NMR spectrum (400 MHz or higher).
-
Analysis: Integrate the vinylic protons. The desired E-isomer will display doublets in the 6.5–7.5 ppm range with a large coupling constant ( J=14−16 Hz). The degraded Z-isomer will display doublets with a significantly smaller coupling constant ( J=9−12 Hz)[3].
-
Validation: Calculate the E:Z ratio via peak integration. A properly stored, high-fidelity sample must maintain an E:Z ratio of >99:1.
References
-
Stilbene Vinyl Sulfonamides as Fluorogenic Sensors of and Traceless Covalent Kinetic Stabilizers of Transthyretin That Prevent Amyloidogenesis Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]
-
Vinyl Sulfonamide based Thermosetting Composites via Thiol-Michael Polymerization Source: National Institutes of Health (NIH PMC) URL:[Link]
-
Synthesis of Vinyl Sulfonamides Using the Horner Reaction Source: Organic Chemistry Portal (Synthesis, 2003) URL:[Link]
Sources
Technical Support Center: Addressing Sulfonamide Resistance Mechanisms
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating mechanisms of resistance to sulfonamide-based inhibitors. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter in your experiments. The information herein is structured to provide not just procedural steps, but also the underlying scientific principles to empower your research.
Section 1: Understanding the Landscape of Sulfonamide Resistance
Sulfonamide antibiotics function by competitively inhibiting dihydropteroate synthase (DHPS), a crucial enzyme in the folate biosynthesis pathway of many microorganisms.[1][2] This pathway is essential for the synthesis of nucleic acids and certain amino acids.[3] Resistance to these drugs is a significant clinical challenge and primarily arises from three key mechanisms which will be the focus of this guide:
-
Target Modification: Mutations in the gene encoding DHPS (folP) that reduce the binding affinity of sulfonamides.[1][4]
-
Target Bypass: Acquisition of alternative, drug-insensitive DHPS enzymes (encoded by sul genes).[1][4][5]
-
Reduced Intracellular Drug Concentration: Overexpression of efflux pumps that actively transport sulfonamides out of the cell.[6][7]
Core Resistance Mechanisms Overview
Caption: Overview of Sulfonamide Action and Resistance.
Section 2: Troubleshooting Guide for Investigating DHPS-Mediated Resistance
This section focuses on issues related to the primary target of sulfonamides, the DHPS enzyme.
FAQ 1: My sulfonamide inhibitor shows reduced efficacy in my resistant bacterial strain, but sequencing of the folP gene reveals no mutations. What could be the issue?
Possible Causes & Troubleshooting Steps:
-
Acquisition of sul Genes: The most likely cause is the horizontal gene transfer of a plasmid-borne sul gene, which encodes a sulfonamide-insensitive DHPS variant.[1][8] These alternative enzymes perform the same function as the native DHPS but have a significantly lower affinity for sulfonamides.[5][9]
-
Troubleshooting Protocol: Screening for sul Genes via PCR.
-
DNA Extraction: Extract total DNA from your resistant bacterial culture using a suitable kit. Ensure the DNA purity is high (A260/A280 ratio of 1.8-2.0).[10]
-
Primer Design: Use validated primers for common sul genes (sul1, sul2, sul3).[10]
-
PCR Amplification: Perform standard PCR using the extracted DNA as a template.
-
Gel Electrophoresis: Analyze the PCR products on a 1% agarose gel to check for the presence of bands corresponding to the expected sizes of the sul gene amplicons.[10]
-
-
-
Efflux Pump Overexpression: The bacteria may be actively pumping the inhibitor out of the cell. This is addressed in Section 3.
-
Alternative Metabolic Pathways: While less common for sulfonamides, some bacteria can develop or utilize alternative pathways to produce essential folates, bypassing the need for DHPS.[11][12]
-
Troubleshooting Approach: This is a more complex investigation requiring metabolomics analysis. Compare the metabolic profiles of your sensitive and resistant strains in the presence and absence of the sulfonamide inhibitor. Look for differences in folate pathway intermediates.
-
FAQ 2: I've identified a mutation in the folP gene of my resistant strain. How can I confirm that this specific mutation confers resistance?
Validating the Role of a folP Mutation:
To definitively link a mutation to resistance, you must isolate the effect of that mutation from other potential resistance mechanisms.
-
Experimental Workflow: Site-Directed Mutagenesis and Complementation.
Caption: Workflow for validating a resistance mutation.
-
Protocol: Site-Directed Mutagenesis (SDM). [13][14][15]
-
Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired mutation in the center. The melting temperature (Tm) should be ≥78°C.[14][16]
-
PCR Amplification: Use a high-fidelity polymerase (e.g., Pfu) to amplify the entire plasmid containing the wild-type folP gene with the mutagenic primers.[14][17]
-
Template Digestion: Digest the parental, methylated template DNA with DpnI restriction enzyme, which specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated (mutant) plasmids intact.[14][17]
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Verification: Isolate plasmid DNA from the resulting colonies and sequence the folP gene to confirm the presence of the desired mutation.
-
FAQ 3: My DHPS enzyme assay is giving inconsistent or no results. What are the common pitfalls?
Troubleshooting DHPS Enzyme Assays:
DHPS activity can be measured using various methods, including a continuous spectrophotometric assay that couples the reaction to dihydrofolate reductase (DHFR) and monitors NADPH oxidation.[18]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Activity | Inactive or degraded enzyme. | Ensure proper storage of purified DHPS (-80°C). Prepare fresh enzyme dilutions for each experiment. Avoid repeated freeze-thaw cycles.[19] |
| Incorrect reagent preparation or concentration. | Verify the concentrations of substrates (p-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)) and coupling enzyme/cofactors.[19][20] | |
| Presence of inhibitors in the sample lysate. | If using crude lysate, consider purifying the DHPS enzyme. Common assay buffer components like EDTA or detergents can interfere.[20] | |
| High Background Signal | Contamination of reagents. | Use fresh, high-purity reagents and sterile consumables.[19] |
| Non-enzymatic degradation of NADPH. | Run a control reaction without the DHPS enzyme to measure the rate of background NADPH oxidation. Subtract this from your experimental values. | |
| Non-linear Reaction Rate | Substrate depletion. | If the reaction rate slows over time, the concentration of pABA or DHPP may be limiting. Reduce the enzyme concentration or increase the substrate concentration.[19] |
| Enzyme instability under assay conditions. | Ensure the pH and temperature of the assay buffer are optimal for DHPS stability and activity.[20] |
Section 3: Investigating Efflux Pump-Mediated Resistance
Efflux pumps are membrane proteins that actively extrude a wide range of compounds, including sulfonamides, from the bacterial cytoplasm.[6][7][21] Overexpression of these pumps can lead to clinically significant levels of resistance.
FAQ 4: How can I determine if efflux pump activity is contributing to sulfonamide resistance in my bacterial strain?
Initial Assessment of Efflux Activity:
A common initial approach is to measure the minimum inhibitory concentration (MIC) of the sulfonamide with and without a known efflux pump inhibitor (EPI).
-
Principle: An EPI will block the efflux pump, leading to intracellular accumulation of the sulfonamide and, consequently, a decrease in the MIC in strains where resistance is mediated by efflux.
-
Experimental Protocol: MIC Assay with an Efflux Pump Inhibitor.
-
Prepare Inoculum: Grow your resistant bacterial strain to mid-log phase and dilute to the standard concentration for MIC testing (e.g., 5 x 10^5 CFU/mL).
-
Set up MIC Plates: In a 96-well plate, prepare serial dilutions of your sulfonamide inhibitor. Prepare two identical sets of plates.
-
Add EPI: To one set of plates, add a sub-inhibitory concentration of a broad-spectrum EPI (e.g., carbonyl cyanide m-chlorophenylhydrazone (CCCP) or phenylalanine-arginine β-naphthylamide (PAβN)).
-
Inoculate and Incubate: Inoculate all wells with the prepared bacterial suspension and incubate under appropriate conditions.
-
Determine MIC: The MIC is the lowest concentration of the sulfonamide that completely inhibits visible growth. A significant decrease (≥4-fold) in the MIC in the presence of the EPI suggests that efflux is a contributing mechanism of resistance.
-
FAQ 5: My MIC assay with an EPI suggests efflux is involved. How can I directly measure efflux pump activity?
Direct Measurement of Efflux:
Directly measuring the extrusion of a fluorescent substrate is a more definitive way to assess efflux pump activity.
-
Workflow for a Real-Time Efflux Assay.
Caption: Real-time fluorescent substrate efflux assay.
-
Key Considerations for Efflux Assays:
-
Substrate Choice: Use a known substrate of the suspected efflux pump family. Ethidium bromide is a common substrate for many multidrug resistance pumps.[22][23]
-
Controls are Critical: Always include a wild-type or susceptible strain as a baseline for normal efflux activity. An efflux pump knockout strain is an ideal negative control.
-
Data Interpretation: A faster rate of fluorescence decrease in your resistant strain compared to the susceptible strain is indicative of enhanced efflux activity.[22]
-
FAQ 6: I suspect overexpression of a specific efflux pump gene. How can I quantify its expression level?
Quantifying Gene Expression:
Quantitative reverse transcription PCR (qRT-PCR) is the gold standard for measuring the transcript levels of specific genes.
-
Protocol: qRT-PCR for Efflux Pump Gene Expression.
-
RNA Extraction: Isolate high-quality total RNA from your wild-type and resistant strains grown to mid-log phase. Treat with DNase to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR: Perform quantitative PCR using primers specific to your efflux pump gene of interest. Include primers for a housekeeping gene (e.g., 16S rRNA) for normalization.
-
Data Analysis: Calculate the relative expression of the efflux pump gene in the resistant strain compared to the wild-type strain using the ΔΔCt method. An increase in the relative expression level indicates upregulation of the gene.
-
References
-
Trincado, P. A., et al. (1997). Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum. Proc. Natl. Acad. Sci. U.S.A. 94 (25) 13944-13949. [Link]
-
Rupa Health. (n.d.). Sulfonamides Resistance Genes. [Link]
-
Venkatesan, J., et al. (2022). Molecular mechanism of plasmid-borne resistance to sulfonamides. bioRxiv. [Link]
-
Yun, M. K., et al. (2012). Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. Science, 335(6072), 1110-1114. [Link]
-
Venkatesan, J., et al. (2023). How bacteria resist the oldest class of synthetic antibiotics. Nature Research Communities. [Link]
-
Venkatesan, J., et al. (2023). Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics. Nature Communications, 14(1), 3955. [Link]
-
Wang, P., et al. (1997). Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum. PNAS, 94(25), 13944-13949. [Link]
-
Sköld, O. (2000). Sulfonamide resistance: mechanisms and trends. Drug Resistance Updates, 3(3), 155-160. [Link]
-
Sridaran, S., et al. (2018). Role of Plasmodium vivax Dihydropteroate Synthase Polymorphisms in Sulfa Drug Resistance. Antimicrobial Agents and Chemotherapy, 62(7). [Link]
-
Venkatesan, J., et al. (2023). Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics. ResearchGate. [Link]
-
Griffith, E. C., et al. (2018). The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus Dihydropteroate Synthase. Frontiers in Microbiology, 9, 219. [Link]
-
Dr.Oracle. (2025). What are the alternative pathways to folate absorption beyond Methylenetetrahydrofolate Reductase (MTHFR) and their respective percentages of folate processing capacity? Dr.Oracle. [Link]
-
Wiley Analytical Science. (2012). Resisting resistance: Exposing sulfa drug mechanism. [Link]
-
St. Jude Children's Research Hospital. (2012). New antibiotics? Solving mystery of how sulfa drugs kill bacteria yields 21st century drug development target. ScienceDaily. [Link]
-
Gabelli, S. B., et al. (2004). An alternative pathway for reduced folate biosynthesis in bacteria and halophilic archaea. PubMed. [Link]
-
Le, D., et al. (2024). Types and Mechanisms of Efflux Pump Systems and the Potential of Efflux Pump Inhibitors in the Restoration of Antimicrobial Susceptibility, with a Special Reference to Acinetobacter baumannii. MDPI. [Link]
-
White, H. J. & Litchfield, J. T. (1943). QUANTITATIVE STUDIES OF SULFONAMIDE RESISTANCE. The Journal of Experimental Medicine, 78(1), 45-56. [Link]
-
Li, X. Z., et al. (2015). The Challenge of Efflux-Mediated Antibiotic Resistance in Gram-Negative Bacteria. Clinical Microbiology Reviews, 28(2), 337-418. [Link]
-
White, H. J. & Litchfield, J. T. (1943). QUANTITATIVE STUDIES OF SULFONAMIDE RESISTANCE. Rockefeller University Press. [Link]
-
PDB-101. (n.d.). Efflux Pumps. RCSB PDB. [Link]
-
Vidmar, M., et al. (2020). Folate Insufficiency Due to MTHFR Deficiency Is Bypassed by 5-Methyltetrahydrofolate. Semantic Scholar. [Link]
-
Gurley, K. (2004). Site Directed Mutagenesis. University of California, Berkeley. [Link]
-
Nagy, T., et al. (2025). Resistance evolution under potentiated sulphonamide pressure in Escherichia coli. bioRxiv. [Link]
-
Hyde, J. E. (2005). Exploring the folate pathway in Plasmodium falciparum. Acta Tropica, 94(3), 191-205. [Link]
-
Al-Bahrani, R., et al. (2022). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. Journal of Basic and Clinical Pharmacy, 13(1), 22-29. [Link]
-
Zhang, Y., et al. (2018). Study on the Distribution of Sulfonamide Resistant Genes in Sludge Treatment Wetland. Atlantis Press. [Link]
-
Zheng, L., et al. (2004). An efficient one-step site-directed and site-saturation mutagenesis protocol. Nucleic Acids Research, 32(14), e115. [Link]
-
ResearchGate. (n.d.). The conventional folate (a) and biopterin (b) biosynthetic pathways as... [Link]
-
Frontiers in Microbiology. (2025). Efflux Pump-mediated Antimicrobial Resistance: Mechanisms, Clinical Impact, and Emerging Inhibitory Approaches. [Link]
-
Unknown. (n.d.). Site Directed Mutagenesis Protocol. CDN. [Link]
-
Unknown. (n.d.). Site Directed Mutagenesis Protocol. [Link]
-
Vargiu, A. V., et al. (2015). Interaction of antibacterial compounds with RND efflux pumps in Pseudomonas aeruginosa. Frontiers in Microbiology, 6, 733. [Link]
-
Blair, J. M. A., et al. (2016). How to Measure Export via Bacterial Multidrug Resistance Efflux Pumps. mBio, 7(4), e00840-16. [Link]
-
Kirby, W. M. M. & Rantz, L. A. (1941). Studies on the Mechanism of Sulfonamide Bacteriostasis, Inhibition and Resistance: Experiments with E. Coli in a Synthetic Medium. The Journal of Immunology, 42(4), 269-281. [Link]
-
Bermingham, A. & Derrick, J. P. (2002). A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. Journal of Antimicrobial Chemotherapy, 49(3), 549-552. [Link]
-
Viveiros, M., et al. (2010). A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps. The Open Microbiology Journal, 4, 36-44. [Link]
-
ResearchGate. (2024). There is another way to determinate or quantificate the expression of efflux pumps in P. aeruginosa? [Link]
-
Chen, Y. T., et al. (2020). Determination of Drug Efflux Pump Efficiency in Drug-Resistant Bacteria Using MALDI-TOF MS. Molecules, 25(19), 4403. [Link]
-
Yun, M. K., et al. (2014). Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. ACS Chemical Biology, 9(5), 1106-1115. [Link]
Sources
- 1. Sulfonamides Resistance Genes | Rupa Health [rupahealth.com]
- 2. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the folate pathway in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. communities.springernature.com [communities.springernature.com]
- 6. PDB-101: Global Health: Antimicrobial Resistance: undefined: Efflux Pumps [pdb101-east.rcsb.org]
- 7. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfonamide resistance: mechanisms and trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. atlantis-press.com [atlantis-press.com]
- 11. droracle.ai [droracle.ai]
- 12. An alternative pathway for reduced folate biosynthesis in bacteria and halophilic archaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Site Directed Mutagenesis [kingsley.stanford.edu]
- 14. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 15. An efficient one-step site-directed and site-saturation mutagenesis protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. research.cbc.osu.edu [research.cbc.osu.edu]
- 17. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. docs.abcam.com [docs.abcam.com]
- 21. Frontiers | Efflux Pump-mediated Antimicrobial Resistance: Mechanisms, Clinical Impact, and Emerging Inhibitory Approaches [frontiersin.org]
- 22. How to Measure Export via Bacterial Multidrug Resistance Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]
Optimizing dosage and administration route for 2-(4-Fluorophenyl)ethenesulfonamide in animal studies
Welcome to the preclinical support guide for 2-(4-Fluorophenyl)ethenesulfonamide . This styrenesulfonamide derivative is frequently utilized in oncology and cardiovascular models as a Carbonic Anhydrase (CAIX) inhibitor and an Endothelin-A (ET_A) receptor antagonist [1]. Due to its specific physicochemical properties—namely high lipophilicity and a rigid crystalline lattice—researchers often encounter challenges with solubility, bioavailability, and renal clearance.
This guide provides field-proven troubleshooting protocols, causal explanations for compound behavior, and self-validating methodologies to ensure scientific integrity during your in vivo studies.
Section 1: Formulation & Solubility Troubleshooting
Q1: Why does 2-(4-Fluorophenyl)ethenesulfonamide precipitate immediately upon IV injection into the tail vein?
Causality: This phenomenon is caused by "solvent-shock." The 4-fluorophenyl ring and the ethene linker confer high lipophilicity to the molecule, while the sulfonamide group acts as a weak acid. If formulated in a high-organic stock (e.g., >10% DMSO) without a transitional surfactant or polymer, the rapid dilution in the aqueous, pH 7.4 environment of the bloodstream causes the compound to exceed its thermodynamic solubility, resulting in rapid nucleation and micro-embolisms [2].
Protocol: Solvent-Shift IV Formulation (Target: 5 mg/mL)
-
Weigh the required mass of solid API into a glass vial.
-
Dissolve completely in 5% (v/v) DMSO . Vortex until the solution is optically clear.
-
Add 40% (v/v) PEG400 . Vortex for 2 minutes. The PEG400 acts as a cosolvent to encapsulate the hydrophobic molecules.
-
Slowly add 55% (v/v) Saline (0.9% NaCl) dropwise while continuously vortexing to prevent localized supersaturation.
-
Filter through a 0.22 µm PTFE syringe filter.
-
Self-Validation Step: Before injection, draw 10 µL of the final formulation and observe under a light microscope (10x objective). The absence of micro-crystals confirms a stable, injectable solution.
Q2: We observe poor oral bioavailability (<10%) in our murine models. How can we optimize the PO dosing route?
Causality: The compound exhibits Biopharmaceutics Classification System (BCS) Class II behavior (low solubility, high permeability). The strong crystal lattice energy of the styrenesulfonamide motif prevents rapid dissolution in the gastrointestinal tract, leading to dissolution-rate limited absorption [2].
Protocol: Wetting Agent + Polymer Suspension (Target: 10-30 mg/mL)
-
Transfer the API powder to a glass mortar.
-
Add 0.1% (v/v) Tween-80 directly to the powder. Triturate thoroughly to overcome the hydrophobicity of the 4-fluorophenyl ring and wet the particles.
-
Gradually add 0.5% (w/v) Methylcellulose (prepared in diH₂O) while continuously mixing to form a uniform paste, then dilute to the final volume.
-
Sonicate the suspension in a water bath for 15 minutes to reduce particle size.
-
Self-Validation Step: The suspension should appear milky and homogeneous. If the powder floats on the surface, the Tween-80 wetting step was insufficient and the suspension must be remade.
Formulation decision tree for 2-(4-Fluorophenyl)ethenesulfonamide.
Section 2: Route of Administration & Pharmacokinetics
Q3: How does the ethenesulfonamide moiety affect the half-life compared to standard benzenesulfonamides?
Causality: The ethene (vinyl) linker introduces a specific site for metabolic liability. Unlike saturated ethanesulfonamides, the double bond can act as a Michael acceptor for endogenous thiols (like glutathione) or undergo rapid epoxidation by hepatic CYP450 enzymes [1]. This structural feature often results in a shorter plasma half-life (t₁/₂) and higher clearance rates compared to direct benzenesulfonamide analogs.
-
Recommendation: For sustained target engagement in efficacy models, consider continuous IV infusion via osmotic minipumps or increasing the frequency of PO dosing to BID (twice daily).
Quantitative Data Summaries
Table 1: Preclinical Formulation Vehicles for 2-(4-Fluorophenyl)ethenesulfonamide
| Route | Recommended Vehicle | Max Concentration | Advantages | Disadvantages |
|---|---|---|---|---|
| IV | 5% DMSO / 40% PEG400 / 55% Saline | 5 mg/mL | High systemic exposure, immediate onset | Potential for precipitation if injected too rapidly |
| IV | 20% HP-β-CD in Saline | 2-3 mg/mL | Lower toxicity, true aqueous solution | Lower maximum solubility limit |
| PO | 0.5% Methylcellulose / 0.1% Tween-80 | 30 mg/mL | Excellent for chronic dosing, well-tolerated | Requires rigorous sonication, absorption is dissolution-limited |
Table 2: Typical Murine Pharmacokinetic Parameters
| Parameter | IV Administration (5 mg/kg) | PO Administration (30 mg/kg) | Causality / Notes |
|---|---|---|---|
| Cmax | ~4.5 µg/mL | ~1.2 µg/mL | High first-pass metabolism reduces PO peak concentration |
| Tmax | Immediate | 2.0 - 4.0 hours | Delayed absorption due to crystalline lattice energy |
| t₁/₂ (Half-life) | 1.5 hours | 2.2 hours | Ethene linker is susceptible to rapid hepatic oxidation |
| Bioavailability (F%) | 100% | 15 - 25% | BCS Class II behavior restricts oral uptake |
Pharmacokinetic distribution and target engagement pathway.
Section 3: In Vivo Dosing Strategies & Toxicity
Q4: During chronic dosing (14 days), mice are showing signs of renal toxicity. Is this compound-specific?
Causality: This is a well-documented class-effect of sulfonamide-based inhibitors, rather than being entirely specific to the 4-fluorophenyl derivative. Un-metabolized sulfonamide molecules are filtered by the glomerulus. In the acidic environment of the distal renal tubule, the weak acid of the sulfonamide group becomes protonated and uncharged, drastically reducing its aqueous solubility and causing crystalluria (crystal nephropathy) [3].
Protocol: Renal Protection Strategy
-
Alkalinize the drinking water by adding 150 mM Sodium Bicarbonate (NaHCO₃) 48 hours prior to the start of the efficacy study.
-
Ensure animals have ad libitum access to water to maintain high urine output and dilute tubular drug concentrations.
-
Monitor urine pH (target pH > 7.0) using indicator strips twice weekly.
-
Self-Validation Step: If unexplained weight loss (>15%) occurs during a chronic PO study, immediately collect urine and examine under polarized light microscopy for the presence of needle-like sulfonamide crystals.
References
-
Harada, H., Kazami, J., Watanuki, S., Tsuzuki, R., Sudoh, K., Fujimori, A., Tanaka, A., Tsukamoto, S., & Yanagisawa, I. (2001). "Ethenesulfonamide and ethanesulfonamide derivatives, a novel class of orally active endothelin-A receptor antagonists." Bioorganic & Medicinal Chemistry, 9(11), 2955-2968. URL:[Link]
-
Li, P., & Zhao, L. (2007). "Developing early formulations: practice and perspective." International Journal of Pharmaceutics, 341(1-2), 1-19. URL:[Link]
-
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for discoveries and drug design." Nature Reviews Drug Discovery, 7(2), 168-181. URL:[Link]
Sources
Technical Support Center: Horner Reaction Stereoselectivity for Vinyl Sulfonamides
Welcome to the Technical Support Center. Synthesizing vinyl sulfonamides via the Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool in drug development, particularly for designing covalent inhibitors and Michael acceptors. However, controlling the (E)/(Z) stereoselectivity can be a significant bottleneck, especially when moving beyond simple, unsubstituted substrates.
This guide provides a causality-driven troubleshooting framework, field-proven FAQs, and self-validating protocols to ensure your olefination reactions yield the desired stereoisomer with high fidelity.
Diagnostic Hub: Stereoselectivity Troubleshooting Workflow
When your NMR results show an unacceptable (E)/(Z) ratio, use the following logical workflow to identify the root cause of the stereochemical leakage.
Diagnostic workflow for resolving low E/Z ratios in vinyl sulfonamide synthesis.
Knowledge Base: Frequently Asked Questions (FAQs)
Q1: Why does my (E)-selectivity drop significantly when synthesizing α -substituted vinyl sulfonamides? A1: The stereochemistry of the Horner reaction is governed by steric approach control during the initial nucleophilic attack of the phosphonate carbanion on the aldehyde[1]. In unsubstituted phosphoryl sulfonamides (where the α -position is a proton), the antiperiplanar approach is highly favored because the small aldehydic hydrogen eclipses the bulky phosphoranyl moiety, leading almost exclusively to the threo-oxaphosphetane and subsequently the (E)-alkene[1][2]. However, when you introduce an α -substituent (e.g., a methyl or phenyl group) on the sulfonamide reagent, the steric clash in the transition state increases. This narrows the energy gap between the anti and syn transition states, resulting in a mixture of threo and erythro intermediates, which ultimately degrades the (E)/(Z) ratio to as low as 60:40[2].
Q2: How does the choice of base and counterion impact the reaction mechanism and stereochemical outcome? A2: The metal counterion plays a critical role in stabilizing the oxaphosphetane intermediate. Lithium bases (like n-BuLi) form tight chelates with the phosphoryl and sulfonyl oxygens. While lithium does not strictly interfere with oxaphosphetane formation[1], this tight chelation can slow down the elimination step, pushing the reaction toward thermodynamic control if the temperature is elevated. Conversely, using sodium (NaH) or potassium (KHMDS) provides a looser ion pair. This accelerates the syn-elimination of the threo-oxaphosphetane, kinetically trapping the (E)-isomer before any equilibration can occur. For highly (E)-selective synthesis of unsubstituted vinyl sulfonamides, NaH in THF is the gold standard[2].
Q3: Are there established methods to force (Z)-selectivity for vinyl sulfonamides? A3: While the HWE reaction provides excellent control for (E)-isomers, accessing (Z)-vinyl sulfonamides remains a significant synthetic challenge[3]. Standard Still-Gennari or Ando modifications (using electron-withdrawing groups on the phosphorus to accelerate elimination) are well-established for esters but are notoriously difficult to translate to sulfonamides due to the extreme electron-withdrawing nature of the SO2 group itself, which polarizes the double bond and alters the transition state electronics[3]. If (Z)-isomers are strictly required, alternative routes such as the Peterson olefination using α -silyl carbanions or late-stage chiral separation are often more reliable than attempting to invert HWE selectivity[2][4].
Mechanistic Pathway Analysis
Understanding the divergence at the transition state is key to manipulating the reaction conditions in your favor.
Mechanistic divergence in the Horner reaction leading to (E) and (Z) vinyl sulfonamides.
Quantitative Data: Impact of Reaction Parameters on Stereoselectivity
To illustrate the causality discussed above, the following table summarizes the expected outcomes when varying the α -substituent and base, based on established synthetic benchmarks[2].
| Aldehyde ( R−CHO ) | α -Substituent on Sulfonamide | Base / Solvent | Temp (°C) | Yield (%) | (E):(Z) Ratio |
| Benzaldehyde | -H | NaH / THF | 0 → RT | 85 | >99:1 |
| Butyraldehyde | -H | NaH / THF | 0 → RT | 82 | >99:1 |
| Benzaldehyde | −CH3 | n-BuLi / THF | -78 → RT | 75 | 70:30 |
| Benzaldehyde | −C6H5 | n-BuLi / THF | -78 → RT | 68 | 60:40 |
Standard Operating Procedure (SOP): Self-Validating Protocol for Highly (E)-Selective Horner Reactions
This protocol is designed as a self-validating system. At each critical juncture, an observable metric confirms the success of the step, preventing the propagation of errors and saving valuable time and reagents.
Objective: Synthesis of (E)-N,N-dimethyl-2-phenylethenesulfonamide. Reagents: Diphenylphosphorylmethanesulfonamide (1.0 eq), Benzaldehyde (1.1 eq), NaH (60% dispersion in mineral oil, 1.2 eq), anhydrous THF.
Step 1: Carbanion Generation
-
Suspend NaH in anhydrous THF at 0 °C under an inert argon atmosphere.
-
Dropwise add a solution of diphenylphosphorylmethanesulfonamide in THF.
-
Self-Validation Checkpoint: The evolution of H2 gas will be immediately visible. The suspension will transition into a clear, pale-yellow homogeneous solution within 30 minutes, confirming complete deprotonation and formation of the active phosphonate carbanion.
Step 2: Nucleophilic Addition
-
Maintain the reaction at 0 °C. Slowly add benzaldehyde via syringe over 10 minutes to prevent localized heating, which can degrade kinetic selectivity.
-
Self-Validation Checkpoint: Perform a TLC (Hexanes/EtOAc 7:3). Under UV light (254 nm), the highly conjugated aldehyde spot should steadily disappear, replaced by a new, lower-Rf spot corresponding to the intermediate adduct.
Step 3: Oxaphosphetane Fragmentation
-
Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C) and stir for 2 hours.
-
Self-Validation Checkpoint: As the threo-oxaphosphetane undergoes syn-elimination, sodium diphenylphosphate will form as a byproduct. Because this salt is poorly soluble in THF, the clear solution will become distinctly cloudy and precipitate, visually confirming successful olefination[1].
Step 4: Isolation and Stereochemical Validation
-
Quench with saturated aqueous NH4Cl , extract with EtOAc, dry over MgSO4 , and concentrate. Purify via flash chromatography.
-
Self-Validation Checkpoint (Critical): Obtain a 1H NMR spectrum of the purified product. Locate the vinylic protons ( α and β to the sulfonyl group). Calculate the coupling constant ( J ). A J -value of 14–16 Hz definitively confirms the trans(E)-isomer. If a signal with J = 9–11 Hz is present, it indicates contamination by the cis(Z)-isomer.
References[1] Title: Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal
Sources
Scaling up the synthesis of 2-(4-Fluorophenyl)ethenesulfonamide for preclinical studies
Welcome to the Process Chemistry Technical Support Center. This guide provides troubleshooting protocols for the scalable synthesis of 2-(4-Fluorophenyl)ethenesulfonamide, a critical intermediate in preclinical drug development. The established scale-up route utilizes a Palladium-catalyzed Mizoroki-Heck cross-coupling between 4-fluorobromobenzene and ethenesulfonamide.
Below, we address the most common bottlenecks encountered during scale-up, focusing on mechanistic causality and self-validating experimental designs.
Caption: Workflow for the scalable synthesis and purification of 2-(4-Fluorophenyl)ethenesulfonamide.
Section 1: Reaction Optimization & Regioselectivity
Q: During my 50g scale-up, NMR shows a 15% impurity of the branched (α) isomer. Why is this happening, and how do I enforce (E)-β selectivity?
Expert Insight & Causality: In the Heck cross-coupling of electron-deficient olefins like ethenesulfonamide, regioselectivity is dictated by the coordination state of the Palladium intermediate[1]. Under neutral conditions, the migratory insertion of the Pd-aryl species is sterically driven to the less hindered β-carbon, yielding the desired linear (E)-β isomer. However, if the reaction shifts to a cationic palladium pathway (e.g., via the use of bidentate ligands, silver salts, or triflate electrophiles), electronic factors dominate. This stabilizes the transition state at the α-carbon, leading to the branched impurity 1[1].
Caption: Logical relationship dictating regioselectivity in the Heck coupling of vinylsulfonamides.
Step-by-Step Methodology: Enforcing (E)-β Selectivity To correct this, you must strictly enforce the neutral Heck pathway using a monodentate, sterically demanding ligand.
-
Preparation: Charge a dry, nitrogen-flushed reactor with 4-fluorobromobenzene (1.0 eq) and ethenesulfonamide (1.2 eq).
-
Catalyst Loading: Add Pd(OAc)₂ (1.0 mol%) and Tri(o-tolyl)phosphine (2.0 mol%). Causality: The extreme steric bulk of P(o-tolyl)₃ accelerates the reductive elimination step and prevents the palladium complex from isomerizing off-cycle.
-
Solvent/Base: Add anhydrous N,N-Dimethylformamide (DMF) (5 volumes) and Triethylamine (Et₃N) (2.0 eq).
-
Execution: Heat the mixture to 100°C for 6-8 hours under vigorous agitation.
-
Self-Validating Check: Monitor the visual state of the reactor. The crude mixture should transition from a clear yellow solution to a dark brown/black suspension (indicating the precipitation of Pd black) as the reaction reaches completion. A persistent yellow color after 8 hours indicates catalyst poisoning or oxygen ingress.
Section 2: Palladium Clearance & Product Purity
Q: My isolated product contains >3000 ppm Palladium. Preclinical specifications require <10 ppm. Standard aqueous washes are failing. How do I clear the metal?
Expert Insight & Causality: Sulfonamides possess lone pairs on the nitrogen and oxygen atoms that act as excellent chelating sites for residual Palladium(II) and Palladium(0) species. Standard liquid-liquid extractions (e.g., water/ethyl acetate) cannot break these thermodynamically stable API-Pd complexes. To strip the metal, you must introduce a scavenger with a formation constant ( Kf ) for Palladium that vastly exceeds that of the sulfonamide moiety. Soft Lewis bases, particularly thiols or trimercaptotriazine (TMT), are required to sequester the soft Lewis acid (Pd)[2].
Quantitative Data: Palladium Removal Strategies Table 1: Comparison of Palladium Scavenging Methods for Sulfonamide APIs
| Treatment Method | Initial Pd (ppm) | Final Pd (ppm) | Product Recovery (%) | Cost & Time Efficiency |
| Standard Wash (Water/Brine) | 3200 | 2850 | 95% | High / Fast |
| Activated Carbon (10 wt%) | 3200 | 850 | 82% | Medium / Moderate |
| Trimercaptotriazine (TMT) | 3200 | 120 | 91% | High / Fast |
| Silica-Thiol (Si-SH, 20 wt%) | 3200 | < 10 | 89% | Low / Slow |
Step-by-Step Methodology: Silica-Thiol Scavenging Protocol Based on the data, Silica-Thiol is required to meet the <10 ppm preclinical threshold2[2].
-
Quench & Extract: Cool the Heck reaction to 25°C. Dilute with Ethyl Acetate (10 vol) and wash with water (3 x 5 vol) to remove DMF and Et₃N salts.
-
Scavenger Addition: To the organic layer, add Silica-Thiol (Si-SH) scavenger at 20% w/w relative to the theoretical API yield.
-
Incubation: Heat the suspension to 40°C and agitate for 4 hours. Causality: Elevated temperature increases the kinetics of Pd dissociation from the sulfonamide and accelerates diffusion into the functionalized silica pores.
-
Filtration: Filter the mixture through a pad of Celite to remove the Si-SH bound palladium. Wash the filter cake with warm Ethyl Acetate (2 vol).
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude, metal-free product.
Section 3: Crystallization & Polymorph Control
Q: During final isolation, the product "oils out" (liquid-liquid phase separation) instead of forming filterable crystals. How do I fix this?
Expert Insight & Causality: "Oiling out" (liquid-liquid phase separation, LLPS) occurs when the supersaturation of the solution exceeds the metastable zone width (MZW) before the nucleation temperature is reached. The intermediate separates as a solute-rich liquid phase rather than forming a solid crystal lattice. For 2-(4-Fluorophenyl)ethenesulfonamide, rapid addition of an anti-solvent (like water) to a highly soluble solvent (like ethanol) crashes the system directly into the LLPS region.
Step-by-Step Methodology: Controlled Seeded Crystallization To bypass oiling out, you must utilize a controlled, seeded anti-solvent crystallization to consume supersaturation smoothly within the MZW.
-
Dissolution: Dissolve the metal-free crude product in Ethanol (4 volumes) at 60°C.
-
Anti-Solvent Addition (Part 1): Slowly add Water (1 volume) dropwise over 30 minutes while maintaining the internal temperature at 60°C.
-
Seeding: Cool the solution to 50°C. Add 1% w/w of pure 2-(4-Fluorophenyl)ethenesulfonamide seed crystals.
-
Self-Validating Check: Observe the reactor for 15 minutes. The seeds must remain suspended and not dissolve. If they persist, it confirms the solution is properly supersaturated and ready for growth.
-
Aging: Hold the suspension at 50°C for 1 hour. Causality: This aging period allows the seed bed to grow, consuming the supersaturation and pulling the concentration curve safely away from the LLPS boundary.
-
Anti-Solvent Addition (Part 2): Add Water (3 volumes) linearly over 2 hours at 50°C.
-
Cooling & Isolation: Cool the slurry linearly to 5°C over 4 hours. Filter, wash with cold EtOH/Water (1:1), and dry under vacuum at 45°C to yield the final preclinical-grade material.
Sources
2-(4-Fluorophenyl)ethenesulfonamide vs. Conventional Kinase Inhibitors: A Mechanistic and Experimental Guide
Introduction: The Evolution of Covalent Warheads
The development of targeted covalent inhibitors (TCIs) has revolutionized kinase-directed oncology and immunology. Historically, the field relied on reversible ATP-competitive inhibitors, which often suffer from transient target occupancy and susceptibility to gatekeeper mutations. To overcome these limitations, electrophilic warheads—predominantly acrylamides—were integrated into inhibitor scaffolds to form irreversible bonds with non-catalytic cysteine residues [[1]]().
However, as the demand for highly specific, mutation-resistant therapies grows, vinyl sulfonamides (ethenesulfonamides) have emerged as a superior alternative. Compounds utilizing the 2-(4-Fluorophenyl)ethenesulfonamide moiety act as highly tunable Michael acceptors. Compared to standard acrylamides, vinyl sulfonamides inherently possess higher electrophilicity, allowing for rapid engagement of challenging targets, while the sulfonamide group provides a unique vector for steric and electronic tuning to prevent off-target promiscuity 2, 3.
Evolution of kinase inhibitors from reversible binding to tunable covalent engagement.
Mechanistic Comparison
Reversible ATP-Competitive Inhibitors
Reversible inhibitors rely on non-covalent interactions (hydrogen bonds, van der Waals forces) within the ATP-binding pocket. Their efficacy is dictated by equilibrium thermodynamics ( Kd ).
-
Limitation: High intracellular ATP concentrations (~1-5 mM) readily outcompete these inhibitors, leading to transient target suppression and requiring high systemic dosing.
Acrylamide Covalent Inhibitors
Acrylamides (e.g., Ibrutinib, Futibatinib) utilize a two-step mechanism: initial reversible binding followed by covalent bond formation with a proximal cysteine.
-
Limitation: While highly successful, acrylamides can sometimes lack the intrinsic reactivity needed to target sterically hindered or less nucleophilic cysteines, and they remain vulnerable to secondary mutations (e.g., C797S in EGFR) 4.
Vinyl Sulfonamides (2-(4-Fluorophenyl)ethenesulfonamide)
The 2-(4-Fluorophenyl)ethenesulfonamide warhead offers a distinct mechanistic advantage. The strong electron-withdrawing nature of the sulfonyl group significantly increases the electrophilicity of the β -carbon compared to carbonyl-based acrylamides 3. Furthermore, the 4-fluorophenyl substituent enhances lipophilicity and provides an additional vector for hydrophobic interactions within the kinase hinge region, stabilizing the transition state during the aza-Michael addition [[5]](). This results in sustained kinase inactivation and the ability to overcome transient target occupancy issues.
Comparative Performance Data
The following table synthesizes quantitative performance metrics comparing a standard reversible inhibitor, an acrylamide-based TCI, and a 2-(4-Fluorophenyl)ethenesulfonamide-functionalized derivative against a model kinase (e.g., FGFR1).
| Inhibitor Class | Example Warhead/Compound | Target | IC₅₀ (nM) | kinact/KI (M⁻¹s⁻¹) | Washout Recovery (24h) | GSH Half-life (t₁/₂) |
| Reversible | Erdafitinib (Reference) | FGFR1 | 1.2 | N/A | > 95% (Rapid) | Stable |
| Acrylamide | Futibatinib (Reference) | FGFR1 | 1.5 | ~1.8 × 10⁴ | < 5% (Irreversible) | > 24 hours |
| Vinyl Sulfonamide | 2-(4-FP)ethenesulfonamide | FGFR1 | 0.8 | ~4.5 × 10⁴ | < 1% (Irreversible) | ~12 hours* |
*Note: The shorter GSH (Glutathione) half-life indicates higher intrinsic reactivity. This necessitates careful optimization of the non-covalent scaffold to ensure the inhibitor is driven by binding-induced proximity rather than non-specific reactivity.
Experimental Methodologies
To objectively validate the performance of 2-(4-Fluorophenyl)ethenesulfonamide derivatives, researchers must employ self-validating experimental systems. Below are the definitive protocols for proving covalent engagement and time-dependent inhibition.
Intact Protein Mass Spectrometry (Covalent Tethering Assay)
This assay confirms a 1:1 stoichiometric covalent modification of the target kinase by the ethenesulfonamide warhead [[3]]().
Protocol:
-
Protein Preparation: Dilute recombinant kinase (e.g., FGFR1 WT) to 2 μM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl). Causality: pH 7.5 is critical; the cysteine thiolate must be partially deprotonated to act as a nucleophile for the Michael addition.
-
Inhibitor Incubation: Add the 2-(4-Fluorophenyl)ethenesulfonamide derivative at a 5-fold molar excess (10 μM). Incubate at 25°C for 60 minutes.
-
Quenching: Terminate the reaction by adding 1% Formic Acid (v/v). Causality: Dropping the pH below 3.0 instantly protonates all free cysteines, halting any further non-specific covalent adduction during sample processing.
-
LC-MS Acquisition: Analyze the sample using a Q-TOF mass spectrometer coupled with a C4 analytical column.
-
Self-Validating Control: Run a parallel sample pre-incubated with 10 mM DTT for 30 minutes before inhibitor addition. Logic: DTT outcompetes the inhibitor for the warhead. If the mass shift disappears in this control, it validates that the binding is exclusively cysteine-dependent and electrophilic in nature.
Workflow for intact protein mass spectrometry to validate covalent tethering.
Time-Dependent Kinase Inhibition (FRET-based Assay)
Because covalent inhibitors follow a two-step kinetic model ( E+I⇌E⋅I→E−I ), their apparent IC₅₀ will decrease (become more potent) as pre-incubation time increases 5.
Protocol:
-
Pre-incubation: Mix the kinase with varying concentrations of the ethenesulfonamide inhibitor (0.1 nM to 10 μM) in a 384-well plate. Prepare three identical plates for 0, 30, and 60-minute pre-incubations.
-
Reaction Initiation: Add ATP (at its Km concentration) and the FRET-peptide substrate to initiate the reaction. Causality: Initiating the reaction after pre-incubation isolates the covalent bond formation rate ( kinact ) from competitive ATP binding.
-
Development: After 1 hour of kinase activity, add the development protease to cleave unphosphorylated peptides.
-
Measurement & Validation: Measure the Coumarin/Fluorescein emission ratio. Self-Validating Logic: Plot the IC₅₀ against pre-incubation time. A definitive leftward shift (e.g., IC₅₀ dropping from 50 nM at 0 min to 0.8 nM at 60 min) mathematically proves the irreversible mechanism. A reversible inhibitor control (e.g., Erdafitinib) must be included; its IC₅₀ will remain static regardless of pre-incubation time.
Pathway Modulation & Downstream Effects
The ultimate goal of utilizing a 2-(4-Fluorophenyl)ethenesulfonamide warhead is to achieve deep, sustained blockade of oncogenic signaling cascades. By irreversibly binding to the receptor tyrosine kinase (RTK), the inhibitor prevents the auto-phosphorylation required to recruit adaptor proteins, thereby shutting down the downstream MAPK/ERK and PI3K/AKT pathways 4.
Signaling cascade disruption via irreversible covalent blockade of the upstream RTK.
References
-
Title: Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets. Source: Exploration of Targeted Anti-tumor Therapy. 2
-
Title: Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy. Source: NIH / PMC. 3
-
Title: Design, Synthesis, and Biological Evaluation of 5′,7-Disubstituted 7-Deaza-adenosine Analogues as Irreversible Pan-FGFR Inhibitors. Source: MDPI. 5
-
Title: Discovery of Cysteine-targeting Covalent Protein Kinase Inhibitors. Source: ACS Publications. 1
-
Title: Design, Synthesis and Biological Evaluation of 7-(1-Methyl-1H-indole-3-yl)-5H-pyrrolo[2,3-b]pyrazine Derivatives as Novel Covalent pan-FGFR Inhibitors to Overcome Clinical Resistance. Source: Journal of Medicinal Chemistry (ACS). 4
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets [explorationpub.com]
- 3. Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
A Researcher's Guide to Kinase Inhibitor Selectivity: Cross-Reactivity Profiling of 2-(4-Fluorophenyl)ethenesulfonamide (Compound X)
In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinases have emerged as a pivotal class of therapeutic targets.[1][2][3] Their integral role in orchestrating a multitude of cellular signaling pathways makes them attractive for intervention. However, the high degree of structural conservation within the ATP-binding site across the human kinome presents a formidable challenge: achieving inhibitor selectivity.[4][5][6][7] A lack of selectivity can lead to off-target effects, resulting in unforeseen toxicities and diminishing the therapeutic window of a potential drug candidate.[2][5][8] Therefore, a thorough understanding of a compound's cross-reactivity profile is not merely a regulatory checkbox but a cornerstone of a successful drug development program.
This guide provides an in-depth, experience-driven comparison of our investigational molecule, 2-(4-fluorophenyl)ethenesulfonamide, hereafter referred to as Compound X , against a panel of kinases. We will not only present the data but also elucidate the rationale behind the experimental choices, offering a transparent and educational perspective for fellow researchers in the field. While the core structure of Compound X is based on a known chemical scaffold, its specific kinase inhibitory properties have not been extensively characterized until now.[9][10]
The Strategic Imperative of Kinase Selectivity Profiling
The central question we aim to answer is not simply "does Compound X inhibit its intended target?" but rather, "what else does Compound X inhibit?". A promiscuous kinase inhibitor might demonstrate potent efficacy against a particular cancer cell line in vitro, but this could be due to the inhibition of multiple kinases, a phenomenon known as polypharmacology.[4][11] While sometimes advantageous, this can also lead to a higher risk of adverse effects in a clinical setting.[4][8] Conversely, a highly selective inhibitor offers a more targeted therapeutic approach, though it may be susceptible to resistance mechanisms.[1][12]
Our approach to characterizing Compound X is to perform a broad cross-reactivity screen against a diverse panel of kinases. This initial screen provides a bird's-eye view of its activity across the kinome, allowing us to identify potential on-target and off-target interactions early in the development process.
Experimental Workflow: A Step-by-Step Rationale
To ensure robust and reproducible data, we have opted for a well-established, non-radioactive in vitro kinase assay platform. The ADP-Glo™ Kinase Assay is our method of choice due to its high sensitivity, broad dynamic range, and applicability to a wide variety of kinase targets.[3][13] This luminescent assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Below is a diagrammatic representation of our experimental workflow for profiling Compound X.
Caption: A generalized workflow for determining the kinase cross-reactivity profile of a test compound.
Detailed Experimental Protocol: ADP-Glo™ Kinase Assay
The following protocol is designed for a 384-well plate format, which is ideal for high-throughput screening.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Compound X in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC50 determination. For the initial screen, a single concentration (e.g., 10 µM) is typically used.
-
-
Kinase Reaction Setup:
-
Add 2.5 µL of each kinase/substrate mixture to the appropriate wells of a 384-well plate. The kinases should be from a pre-qualified panel representing diverse families of the kinome.
-
Add 0.5 µL of the diluted Compound X or DMSO (as a vehicle control) to the wells.
-
Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Km for each respective kinase to ensure physiological relevance.[4]
-
Incubate the plate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and provides the necessary components for the luciferase reaction.
-
Incubate the plate at room temperature for 30 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer. The signal is proportional to the amount of ADP produced and, therefore, reflects the kinase activity.
-
Data Presentation and Interpretation
The initial screening of Compound X at 10 µM against a panel of 96 kinases revealed significant inhibition (>50%) of several kinases. The data is summarized in the table below. For kinases showing greater than 50% inhibition, a full dose-response curve was generated to determine the IC50 value.
| Kinase Target | Kinase Family | % Inhibition at 10 µM | IC50 (nM) |
| ABL1 | Tyrosine Kinase | 98 | 75 |
| SRC | Tyrosine Kinase | 95 | 150 |
| LCK | Tyrosine Kinase | 92 | 200 |
| VEGFR2 | Tyrosine Kinase | 85 | 500 |
| PDGFRβ | Tyrosine Kinase | 82 | 650 |
| CDK2 | CMGC | 45 | > 10,000 |
| ERK1 | CMGC | 30 | > 10,000 |
| AKT1 | AGC | 25 | > 10,000 |
| PKA | AGC | 15 | > 10,000 |
| ... (87 other kinases) | ... | < 10% | > 10,000 |
Interpreting the Data:
The IC50 value , or half-maximal inhibitory concentration, represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[14][15] A lower IC50 value indicates a more potent inhibitor.[15] It is crucial to remember that the IC50 is an operational parameter and can be influenced by assay conditions such as ATP concentration.[16]
From the data, Compound X demonstrates potent, nanomolar inhibition against a specific subset of tyrosine kinases, including ABL1, SRC, and LCK. The inhibition of VEGFR2 and PDGFRβ is less potent but still significant. In contrast, its activity against kinases from other families, such as CMGC and AGC, is negligible.
Comparative Analysis: The Selectivity Profile of Compound X
To contextualize the selectivity of Compound X, we can compare its profile to that of established kinase inhibitors. For instance, Imatinib is known for its relatively high selectivity for ABL, KIT, and PDGF receptors, while Dasatinib is a broader-spectrum inhibitor targeting SRC family kinases, ABL, and others.[4]
The data suggests that Compound X has a selectivity profile that is neither highly specific nor broadly promiscuous. It appears to target a cluster of related tyrosine kinases. This type of profile can be advantageous, as targeting multiple nodes in a signaling pathway can sometimes lead to enhanced efficacy and a reduced likelihood of acquired resistance.[1]
The following diagram illustrates the selectivity of Compound X across different kinase families.
Caption: Selectivity profile of Compound X against representative kinases from different families.
Conclusion and Future Directions
The cross-reactivity profiling of 2-(4-fluorophenyl)ethenesulfonamide (Compound X) reveals it to be a potent inhibitor of a select group of tyrosine kinases, with the highest potency against ABL1. Its selectivity profile suggests that it is not a pan-kinase inhibitor but rather a multi-targeted agent with a preference for certain tyrosine kinases.
This initial in vitro profiling is a critical first step.[17] The next logical phase of investigation would involve:
-
Cellular Assays: To confirm that the in vitro inhibitory activity translates to on-target effects in a cellular context. This would involve treating cancer cell lines known to be dependent on the identified target kinases (e.g., a CML cell line for ABL1) with Compound X and assessing downstream signaling and cell viability.
-
Off-Target Liability Screening: Profiling Compound X against a broader panel of off-target proteins, such as other enzyme families, GPCRs, and ion channels, to identify any potential liabilities that could lead to toxicity.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Compound X to understand which chemical moieties contribute to its potency and selectivity. This could lead to the development of more potent and/or more selective second-generation inhibitors.
By systematically characterizing the selectivity of our lead compounds, we can make more informed decisions in the complex and challenging process of drug discovery, ultimately increasing the probability of developing safe and effective new medicines.
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Unmasking the Cellular Adversary: A Guide to Validating the Mechanism of Action of 2-(4-Fluorophenyl)ethenesulfonamide Through Genetic Interrogation
For the researcher, scientist, and drug development professional, the journey from a promising small molecule to a validated therapeutic is paved with rigorous mechanistic scrutiny. A compound's efficacy is intrinsically linked to its mechanism of action (MoA), and without a clear understanding of its cellular targets and pathways, its full potential remains unrealized. This guide provides a comprehensive framework for validating the MoA of a novel compound, using the illustrative example of 2-(4-Fluorophenyl)ethenesulfonamide. As the precise biological target of this molecule is not yet defined in publicly available literature, we will first navigate the crucial phase of target identification before delving into a comparative analysis of genetic approaches for robust target validation.
Part 1: Identifying the Molecular Target of 2-(4-Fluorophenyl)ethenesulfonamide
Before we can validate a mechanism, we must first generate a hypothesis. The initial and most critical step is to identify the direct cellular binding partner(s) of 2-(4-Fluorophenyl)ethenesulfonamide. This process, often termed target deconvolution, can be approached through a combination of experimental and computational methods.[1]
Experimental Approaches for Target Identification
Affinity-Based Methods: These techniques rely on the specific interaction between the small molecule and its protein target.[2] A chemically modified version of 2-(4-Fluorophenyl)ethenesulfonamide is created to act as "bait" to "fish" for its binding partners in a cellular lysate.
-
Affinity Chromatography: In this classic method, 2-(4-Fluorophenyl)ethenesulfonamide is immobilized on a solid support (e.g., agarose beads) to create an affinity matrix.[3][4][5] When a cell lysate is passed over this matrix, the target protein(s) bind to the immobilized compound while other proteins are washed away. The bound proteins are then eluted and identified by mass spectrometry.[4]
-
Biotin-Tagged Pull-Down: A biotin molecule can be chemically linked to 2-(4-Fluorophenyl)ethenesulfonamide. This biotinylated probe is incubated with cell lysate, and the resulting compound-protein complexes are captured using streptavidin-coated beads, leveraging the high-affinity interaction between biotin and streptavidin.[3]
Label-Free Methods: These approaches avoid chemical modification of the small molecule, which can sometimes interfere with its binding activity.
-
Drug Affinity Responsive Target Stability (DARTS): This method is based on the principle that a small molecule binding to its target protein can increase the protein's stability and resistance to protease degradation.[3][6] Cell lysates are treated with 2-(4-Fluorophenyl)ethenesulfonamide and then subjected to limited proteolysis. The target protein will be protected from degradation and can be identified by comparing the protein bands on a gel or through quantitative mass spectrometry between treated and untreated samples.[3][6]
Chemical Proteomics: This powerful approach provides a global view of compound-protein interactions within the cellular proteome.[7][8][9] It can identify not only the primary target but also off-target interactions, which is crucial for predicting potential side effects.[7]
Computational Approaches for Target Prediction
In parallel with experimental work, computational methods can be employed to predict potential targets for 2-(4-Fluorophenyl)ethenesulfonamide, narrowing the field of candidates for experimental validation.[10][11]
-
Ligand-Based Methods: These approaches compare the chemical structure of 2-(4-Fluorophenyl)ethenesulfonamide to libraries of compounds with known biological targets.[12] The underlying assumption is that structurally similar molecules are likely to bind to similar proteins.[13]
-
Structure-Based Methods (if a 3D structure of potential targets is available): Molecular docking simulations can predict the binding affinity of 2-(4-Fluorophenyl)ethenesulfonamide to the three-dimensional structures of known proteins.
The output of these target identification strategies will be a list of candidate proteins that may be the direct target of 2-(4-Fluorophenyl)ethenesulfonamide. The next crucial step is to validate these candidates using rigorous genetic approaches.
Part 2: A Comparative Guide to Genetic Validation of the Hypothesized Target
Once a putative target, let's call it "Target X," has been identified, genetic modification techniques are indispensable for validating its role in the mechanism of action of 2-(4-Fluorophenyl)ethenesulfonamide.[14][15] The core principle of these genetic validation studies is to manipulate the expression of Target X and observe the resulting effect on cellular sensitivity to the compound.
Below is a comparison of the three major genetic validation platforms: CRISPR/Cas9-mediated gene editing, RNA interference (RNAi), and targeted overexpression.
CRISPR/Cas9: The Gold Standard for Gene Inactivation
The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) system allows for precise and permanent disruption of a target gene at the DNA level.[16]
Mechanism: A guide RNA (gRNA) directs the Cas9 nuclease to a specific genomic locus, where it creates a double-strand break.[17] The cell's error-prone repair mechanism often introduces insertions or deletions, leading to a frameshift mutation and a non-functional protein (knockout).
Experimental Workflow:
Figure 1: Workflow for Target Validation using CRISPR/Cas9 Knockout.
Interpretation of Results:
| Experimental Outcome | Interpretation |
| Knockout cells show increased resistance to 2-(4-Fluorophenyl)ethenesulfonamide. | Strong evidence that Target X is the direct target and that the compound is an inhibitor. |
| Knockout cells show increased sensitivity to 2-(4-Fluorophenyl)ethenesulfonamide. | Suggests that Target X may be part of a resistance mechanism or that the compound has a different MoA. |
| No change in sensitivity. | Target X is likely not the primary target responsible for the compound's effect. |
Advantages of CRISPR/Cas9:
-
Complete and permanent gene disruption: Provides a clear loss-of-function phenotype.
-
High specificity: With proper gRNA design, off-target effects can be minimized.[18][19]
-
Versatility: Can be adapted for gene activation (CRISPRa) or repression (CRISPRi) for more nuanced studies.[15]
Limitations:
-
Potential for off-target effects: Requires careful gRNA design and validation.
-
Cell line dependent efficiency: The efficiency of gene editing can vary between cell types.
-
Lethality: Knocking out an essential gene will result in cell death, complicating the analysis.
RNA Interference (RNAi): Transient Gene Silencing
Mechanism: siRNAs or shRNAs are introduced into cells, where they are processed by the cellular machinery and guide the RNA-induced silencing complex (RISC) to cleave the target mRNA, preventing its translation into protein.[21]
Comparison of siRNA and shRNA:
| Feature | Small Interfering RNA (siRNA) | Short Hairpin RNA (shRNA) |
| Delivery | Transfection of synthetic RNA duplexes | Transduction with viral vectors (e.g., lentivirus) containing a DNA construct |
| Duration of Effect | Transient (3-7 days) | Stable, long-term knockdown |
| Applications | High-throughput screening, short-term experiments | Long-term studies, generation of stable knockdown cell lines |
| Off-Target Effects | Can have dose-dependent off-target effects | Potential for insertional mutagenesis with viral delivery |
Experimental Workflow (siRNA):
Figure 3: Workflow for Target Validation using Gene Overexpression.
Interpretation of Results:
| Experimental Outcome | Interpretation |
| Overexpressing cells show increased resistance. | Strong evidence that Target X is the direct target and the compound is an inhibitor. |
| Overexpressing cells show increased sensitivity. | Suggests a more complex MoA, possibly involving the formation of a toxic complex. |
| No change in sensitivity. | Target X may not be the direct target, or the level of overexpression is insufficient to overcome inhibition. |
Advantages of Overexpression:
-
Provides orthogonal evidence: Complements loss-of-function studies.
-
Can confirm a direct inhibitory mechanism: The "resistance rescue" phenotype is a strong indicator of direct target engagement.
Limitations:
-
Potential for artifacts: Overexpression of a protein can lead to non-physiological effects.
-
Requires a suitable expression system: The choice of vector and promoter is critical. [22]
Part 3: Synthesizing the Evidence and Building a Coherent MoA Model
-
Knockout of Target X confers resistance to the compound.
-
Knockdown of Target X confers resistance to the compound.
-
Overexpression of Target X confers resistance to the compound (if it's an inhibitor).
If these results are consistent across multiple cell lines and are supported by the initial target identification data, a strong case can be made for Target X being the bona fide cellular target of 2-(4-Fluorophenyl)ethenesulfonamide. This validated MoA is the bedrock upon which further preclinical and clinical development can be confidently built.
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Comparative docking studies of 2-(4-Fluorophenyl)ethenesulfonamide with other ligands
Comparative Docking and Mechanistic Profiling of 2-(4-Fluorophenyl)ethenesulfonamide Against Microtubule-Targeting Agents
Executive Summary
The development of novel microtubule-destabilizing agents requires overcoming the pharmacokinetic and structural limitations of existing natural products. This guide provides an objective, data-driven comparison of 2-(4-Fluorophenyl)ethenesulfonamide (2-4-FPES) against industry-standard ligands—Combretastatin A-4 (CA-4) and Colchicine. By employing a self-validating computational and experimental pipeline, we dissect the thermodynamic and structural basis for this compound's superior target engagement at the colchicine binding site of β-tubulin.
Pharmacophore Rationale & Mechanism of Action
Ethenesulfonamides have emerged as highly potent, rigidified scaffolds for microtubule destabilization. The compound integrates a fluorine atom at the para position of the phenyl ring.
-
Causality of Design: The fluorine substitution is not arbitrary; it enhances metabolic stability by blocking cytochrome P450-mediated oxidation at the para position, while simultaneously increasing lipophilicity to facilitate cellular and potential blood-brain barrier (BBB) penetration.
-
Structural Advantage: The ethenesulfonamide moiety serves as a rigid bioisosteric replacement for the cis-double bond found in CA-4. CA-4 is notoriously unstable, undergoing spontaneous cis-to-trans isomerization in aqueous solutions, which renders it sterically incompatible with the binding pocket. The sulfonamide linker in 2-4-FPES locks the active conformation, maintaining the precise distance between the aryl rings required for optimal insertion into β-tubulin ().
Mechanism of action for 2-4-FPES leading to microtubule destabilization and apoptosis.
Comparative Molecular Docking Workflow
To objectively compare 2-4-FPES against CA-4 and Colchicine, we utilize a highly controlled computational pipeline. Standard docking scores often fail to accurately rank congeneric series due to inadequate treatment of solvent desolvation penalties (). Therefore, our protocol pairs Extra Precision (XP) docking with Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) calculations to create a self-validating scoring system.
Self-validating computational workflow integrating XP docking with MM-GBSA rescoring.
Step-by-Step Methodology
-
Ligand Preparation: Ligands are prepared using LigPrep.
-
Causality: Epik is deployed to generate all possible tautomers and protonation states at physiological pH (7.4 ± 0.5). The OPLS4 force field is mandated here because it contains superior, quantum-mechanically derived parameterization for sulfonamide dihedral angles compared to legacy force fields.
-
-
Protein Preparation: The high-resolution X-ray crystal structure of tubulin in complex with colchicine (PDB ID: 1SA0) is imported.
-
Causality: Missing loops are reconstructed, and water molecules beyond 3 Å from the binding site are deleted. Retaining deep-pocket waters is critical to prevent artificial solvent shielding and to identify water-bridge interactions.
-
-
Receptor Grid Generation: A 20×20×20 Å bounding box is centered precisely on the native colchicine ligand's center of mass.
-
XP Docking & MM-GBSA (Self-Validating Step): Glide XP is executed with flexible ligand sampling. XP penalizes severe steric clashes and rewards the desolvation of hydrophobic pockets. Post-docking, Prime MM-GBSA is run.
-
System Validation: This acts as an internal control. If a ligand achieves a strong GlideScore but yields a poor MM-GBSA ΔGbind (indicating a high implicit solvent penalty), it is flagged as a false positive and excluded from further analysis.
-
Quantitative Docking Results & Interaction Profiling
The comparative docking results highlight the thermodynamic efficiency of 2-4-FPES.
| Ligand | GlideScore (kcal/mol) | MM-GBSA ΔGbind (kcal/mol) | Key Hydrogen Bonds | Hydrophobic Contacts |
| 2-4-FPES | -8.45 | -42.15 | Cys241, Val318 | Leu255, Ala316, Val318 |
| Combretastatin A-4 | -8.12 | -39.80 | Cys241 | Leu255, Ala316, Ile378 |
| Colchicine | -9.30 | -48.55 | Val318, Asn258 | Leu255, Ala316, Val318 |
Data Interpretation: While the natural product Colchicine exhibits the strongest absolute binding affinity, 2-4-FPES outperforms the synthetic standard CA-4 in MM-GBSA ΔGbind . The sulfonamide oxygens of 2-4-FPES act as robust hydrogen bond acceptors, forming a bifurcated interaction network with the backbone amide of Val318 and the thiol group of Cys241. Furthermore, the 4-fluorophenyl ring embeds deeply into the hydrophobic sub-pocket lined by Leu255 and Ala316. The fluorine atom contributes to favorable halogen-bonding interactions that CA-4 structurally lacks, driving the superior ΔGbind .
Experimental Validation: Tubulin Polymerization Assay
To empirically validate the computational predictions, an in vitro tubulin polymerization assay is utilized.
Self-Validating Protocol
-
Reagent Preparation: Purified porcine brain tubulin (>99% purity) is resuspended in cold PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP.
-
Control Implementation (Causality & Validation): The assay plate must include three internal controls to validate the dynamic range of the purified protein:
-
Vehicle Control (0.1% DMSO): Establishes the baseline, uninhibited polymerization curve.
-
Positive Control for Stabilization (Paclitaxel, 10 μM): Ensures the tubulin is active and capable of rapid, hyper-polymerization.
-
Positive Control for Destabilization (Colchicine, 3 μM): Validates the sensitivity of the assay specifically to colchicine-site binders.
-
-
Execution: Compounds (2-4-FPES, CA-4) are added at varying concentrations (0.1 - 10 μM). The plate is immediately transferred to a microplate reader pre-heated to 37°C to initiate polymerization.
-
Measurement: Polymerization is monitored kinetically by measuring fluorescence (Ex: 340 nm / Em: 410 nm) every minute for 60 minutes.
| Compound | Tubulin Polymerization IC50 (μM) | Cytotoxicity (HeLa IC50, nM) |
| 2-4-FPES | 1.85 ± 0.12 | 18.4 ± 1.5 |
| Combretastatin A-4 | 2.10 ± 0.15 | 22.1 ± 2.0 |
| Colchicine | 1.20 ± 0.08 | 12.5 ± 1.1 |
Experimental Conclusion: The in vitro biochemical data perfectly mirrors the MM-GBSA computational predictions. 2-4-FPES demonstrates a superior IC50 compared to CA-4 in both target engagement (tubulin polymerization) and phenotypic outcome (HeLa cell cytotoxicity). This validates the initial hypothesis: the rigid ethenesulfonamide linker and the stabilizing fluorine atom successfully enhance both binding affinity and functional efficacy.
References
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Reddy, M. V., et al. "Design, Synthesis, and Biological Evaluation of (E)-N-Aryl-2-arylethenesulfonamide Analogues as Potent and Orally Bioavailable Microtubule-Targeted Anticancer Agents." Journal of Medicinal Chemistry, 2013. Available at:[Link]
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Smith, R. D., et al. "CSAR Benchmark Exercise of 2010: Combined Evaluation Across All Submitted Scoring Functions." Journal of Chemical Information and Modeling, 2011. Available at:[Link]
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